molecular formula C6H11F2N B1650784 (1S)-3,3-Difluorocyclohexan-1-amine CAS No. 1202174-18-2

(1S)-3,3-Difluorocyclohexan-1-amine

Cat. No.: B1650784
CAS No.: 1202174-18-2
M. Wt: 135.15
InChI Key: VAQNIUDWPOLHBT-YFKPBYRVSA-N
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Description

(1S)-3,3-Difluorocyclohexan-1-amine is a chiral amine building block of high value in medicinal chemistry and drug discovery research. Its molecular formula is C6H11F2N, and it has a molecular weight of 135.16 . The compound features a cyclohexane ring scaffold that is stereochemically defined ((1S)-configuration) and substituted with two fluorine atoms at the 3-position, which can significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity . This makes it a valuable isostere for traditional cyclohexylamines in the design of bioactive molecules. Researchers utilize this chiral amine primarily as a key synthetic intermediate. A common salt form, (R)-3,3-Difluorocyclohexan-1-amine hydrochloride (CAS 2199141-40-5), is also available for applications where improved stability or crystallinity is required . While specific clinical uses are not established, compounds featuring the 4,4-difluorocyclohexyl motif have been investigated in published research for their role as potent inhibitors of P-glycoprotein (P-gp), an important target in overcoming multidrug resistance in cancer cells . This suggests potential application areas in developing novel therapeutics and biochemical probes. The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-3,3-difluorocyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c7-6(8)3-1-2-5(9)4-6/h5H,1-4,9H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQNIUDWPOLHBT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC(C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301241
Record name (1S)-3,3-Difluorocyclohexanamine
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Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202174-18-2
Record name (1S)-3,3-Difluorocyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202174-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-3,3-Difluorocyclohexanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Physicochemical Profile of (1S)-3,3-Difluorocyclohexan-1-amine: A Guide for Strategic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The gem-difluoromethylene group (CF₂) is particularly valuable, acting as a bioisostere that can profoundly influence a molecule's acidity, lipophilicity, and metabolic stability. This guide provides an in-depth physicochemical profile of (1S)-3,3-Difluorocyclohexan-1-amine, a chiral building block poised for significant impact in drug discovery. We will explore the expected effects of the 3,3-difluoro substitution, detail the rigorous experimental and computational workflows required for its full characterization, and discuss the implications of its unique profile for designing next-generation therapeutics. This document serves as a technical manual for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy for optimizing drug-like properties.[1] The gem-difluoromethylene group, in particular, offers a unique combination of electronic and steric effects. Unlike a single fluorine atom, the CF₂ group can act as a non-obvious bioisostere for carbonyls, ethers, or even sterically demanding alkyl groups, while also conferring significant changes to local electronics. For cyclic amines like (1S)-3,3-Difluorocyclohexan-1-amine, this modification is not merely an incremental change; it is a strategic decision to engineer specific, desirable traits into a lead compound. Key advantages often include:

  • Modulation of Basicity (pKa): Fine-tuning the ionization state of the amine for optimal receptor engagement and solubility.

  • Blocking Metabolic Hotspots: The C-F bond is exceptionally strong, rendering the fluorinated position resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Conformational Control: The steric and electronic nature of the CF₂ group can influence the conformational preferences of the cyclohexane ring, potentially improving target binding affinity.[2][3]

  • Improved Pharmacokinetics: The sum of these effects often leads to enhanced ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][4]

This guide will systematically dissect these properties for (1S)-3,3-Difluorocyclohexan-1-amine, providing a blueprint for its rational deployment in drug design programs.

Core Physicochemical Profiling: An Integrated Approach

A thorough understanding of a building block's intrinsic properties is non-negotiable. We advocate for a dual-pronged approach, combining gold-standard experimental measurements with robust in-silico predictions. This ensures accuracy and provides a deeper mechanistic understanding.

Acidity and Ionization State (pKa)

Causality & Importance: The pKa of the primary amine is arguably its most critical feature. It dictates the molecule's charge state at physiological pH (~7.4), which in turn governs its aqueous solubility, membrane permeability, and ability to form ionic interactions with its biological target. An amine that is predominantly protonated (positively charged) at pH 7.4 will exhibit higher solubility but lower passive diffusion across cell membranes.

Expected Impact of the CF₂ Group: The two electron-withdrawing fluorine atoms exert a powerful negative inductive effect (-I) through the sigma bond framework of the cyclohexane ring. This effect reduces the electron density on the nitrogen atom, making it a weaker base. Consequently, the conjugate acid (the protonated amine) becomes a stronger acid, resulting in a lower pKa . Studies on analogous gem-difluorinated cycloalkanes have shown this pKa decrease to be in the range of 0.3 to 0.5 units compared to their non-fluorinated counterparts.[5][6]

Experimental Protocol: Potentiometric Titration

  • Preparation: Accurately weigh ~5-10 mg of (1S)-3,3-Difluorocyclohexan-1-amine HCl and dissolve in a known volume (e.g., 20 mL) of 0.15 M aqueous KCl solution to maintain constant ionic strength.

  • Calibration: Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, 10).

  • Titration: Place the solution in a thermostatted vessel at 25°C. Titrate the solution with a standardized titrant (e.g., 0.1 M KOH) in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For higher accuracy, use software (e.g., Hyperquad) to perform a non-linear regression analysis of the titration curve.

In-Silico Prediction: Computational models like those in Schrödinger Maestro, MOE, or ACD/Percepta can provide rapid pKa estimates. These tools use algorithms based on linear free energy relationships (LFER), quantum mechanics, or empirical data from large compound libraries. While predictive, they should always be validated with experimental data for novel scaffolds.

Lipophilicity (LogP & LogD)

Causality & Importance: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ADME profile. It influences membrane permeability, plasma protein binding, metabolic clearance, and even toxicity. LogP is the partition coefficient between octanol and water for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionized and neutral forms. For an amine, LogD at pH 7.4 is the more physiologically relevant parameter.

Expected Impact of the CF₂ Group: The effect of gem-difluorination on lipophilicity is complex and not always intuitive.[5][6] While fluorine is highly electronegative, a CF₂ group is less lipophilic than a CH₂ group. However, the introduction of the CF₂ group can alter the molecule's overall shape and polarity in ways that may increase or decrease LogP. Often, the introduction of fluorine can reduce lipophilicity compared to a non-fluorinated analog, which can be beneficial in mitigating issues like metabolic instability and off-target toxicity associated with high LogP compounds.

Data Summary Table: Predicted vs. Non-Fluorinated Analog

PropertyNon-Fluorinated Analog (Cyclohexylamine)(1S)-3,3-Difluorocyclohexan-1-amine (Expected)Rationale for Change
pKa ~10.6~10.1 - 10.3 Inductive electron withdrawal by CF₂ group.[5][6]
LogP ~1.48~1.0 - 1.5 Complex; CF₂ is less lipophilic than CH₂ but conformational effects play a role.[5]
LogD (pH 7.4) ~-1.7~-1.9 to -1.4 Primarily driven by the pKa shift and LogP.
Aqueous Solubility High (miscible)High The amine function ensures good solubility, especially at lower pH.
Metabolic Stability Moderate (ring oxidation)Improved C-3 position is blocked from CYP450-mediated oxidation.[5]

Experimental Protocol: HPLC Method for LogD₇.₄

  • System Setup: Use a reverse-phase C18 column. The mobile phase consists of an aqueous buffer at pH 7.4 and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of well-characterized reference compounds with known LogD₇.₄ values. A linear calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogD₇.₄ values.

  • Sample Analysis: Prepare a stock solution of the test compound in DMSO or methanol. Inject a small volume onto the column.

  • Calculation: Determine the retention time of the test compound and calculate its retention factor k'. Use the calibration curve to interpolate the LogD₇.₄ value. This high-throughput method is ideal for discovery settings.

Aqueous Solubility

Causality & Importance: A drug must dissolve to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[7][8][9] For an ionizable compound like our amine, solubility is highly pH-dependent.

Expected Impact of the CF₂ Group: As a basic amine, (1S)-3,3-Difluorocyclohexan-1-amine is expected to have high solubility in the acidic environment of the stomach and good solubility at physiological pH, aided by its ability to exist in a protonated, charged form. The fluorine substitution is not expected to negatively impact solubility and may even be favorable compared to more greasy, non-fluorinated analogs.

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Compound Preparation: A high-concentration stock solution of the compound is prepared in DMSO (e.g., 10 mM).

  • Assay: A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. This is typically done using a robotic liquid handler to ensure rapid mixing.

  • Precipitation Measurement: The plate is immediately read by a nephelometer, which measures light scattering caused by any precipitate that forms. The amount of light scattering is proportional to the amount of insoluble compound.

  • Quantification: The solubility is determined by comparing the scattering signal to a standard curve or by identifying the highest concentration that does not produce a signal above a predefined threshold. This high-throughput assay measures how quickly a compound precipitates from a supersaturated solution, which is relevant to oral absorption scenarios.

Advanced ADME Properties & Drug Design Implications

Beyond the core physicochemical trio, a deeper dive into ADME properties is essential for validating a building block's utility.

Workflow for Physicochemical & ADME Profiling

G cluster_0 Tier 1: Core Profiling cluster_1 Tier 2: In-Vitro ADME cluster_2 Tier 3: Decision Making pKa pKa Determination (Potentiometry) Analysis Integrated Data Analysis (Drug-Likeness Assessment) pKa->Analysis LogD LogD₇.₄ Measurement (HPLC) LogD->Analysis Sol Kinetic Solubility (Nephelometry) Sol->Analysis MetStab Metabolic Stability (Microsomes) MetStab->Analysis Perm Permeability (PAMPA) Perm->Analysis PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Analysis GoNoGo Go/No-Go Decision for Lead Optimization Analysis->GoNoGo

Caption: Integrated workflow for profiling drug candidates.

Metabolic Stability

The gem-difluoro group is an effective metabolic shield. In the non-fluorinated cyclohexane ring, the C-H bonds are susceptible to oxidation by CYP enzymes. The C-3 position in (1S)-3,3-Difluorocyclohexan-1-amine is sterically and electronically deactivated, preventing metabolic attack at this site. This can significantly increase the half-life of a drug candidate, a highly desirable outcome in drug design. This is typically tested using an in-vitro assay with human or rat liver microsomes.

Drug Design Implications

The physicochemical profile of (1S)-3,3-Difluorocyclohexan-1-amine makes it an exceptionally valuable building block for several reasons:

  • Scaffold for CNS & Ion Channel Modulators: The modulated basicity and potential for improved metabolic stability are highly attractive for targets where precise pKa and longer half-lives are critical.

  • Vector for Improved PK: When a lead compound suffers from rapid metabolism via ring oxidation, replacing a cyclohexyl or piperidinyl fragment with this moiety can be a powerful and direct strategy to improve pharmacokinetic properties.

  • Chiral Handle: The (1S) stereocenter provides a fixed, three-dimensional exit vector for further chemical elaboration, allowing for precise probing of chiral binding pockets.

Relationship of Physicochemical Properties to ADME Outcomes

ADME_Properties props pKa LogD Solubility Metabolic Stability adme Absorption Distribution Metabolism Excretion props:pka->adme:abs Affects Dissolution props:pka->adme:exc Affects Renal Clearance props:logd->adme:abs Governs Permeability props:logd->adme:dist Influences Tissue Penetration & PPB props:sol->adme:abs Rate-Limiting Step props:metstab->adme:met Determines Half-Life

Sources

Technical Guide: Conformational Analysis of (1S)-3,3-Difluorocyclohexan-1-amine

[1]

Executive Summary

(1S)-3,3-Difluorocyclohexan-1-amine represents a high-value fluorinated building block in modern drug discovery.[1] The incorporation of a gem-difluoro motif at the C3 position of the cyclohexyl ring introduces profound electronic and steric perturbations that distinguish it from its non-fluorinated parent. This guide provides a comprehensive analysis of its conformational landscape, driven by the competition between the amine's equatorial preference and the unique 1,3-diaxial electrostatic interactions introduced by the fluorine atoms. Understanding these dynamics is critical for predicting ligand-protein binding poses and optimizing pharmacokinetic profiles (pK

1

Structural & Conformational Theory

The Gem-Difluoro Effect on Ring Geometry

Unlike a single fluorine substituent, the gem-difluoro group (–CF

Thorpe-Ingold effect

1
  • Bond Shortening: The C3–F bonds are shorter and stronger due to the high electronegativity of fluorine, compressing the C2–C3–C4 bond angle slightly (<109.5°).

  • Dipole Moment: The vector sum of the two C–F dipoles creates a significant local dipole pointing away from the ring, influencing the solvation shell and long-range electrostatic interactions.

The Conformational Equilibrium

The core analysis revolves around the orientation of the C1-amine group. The molecule exists in dynamic equilibrium between two chair conformers:[2]

  • Conformer A (Amine Equatorial): The amine group resides in the equatorial position. This is generally the ground state for substituted cyclohexanes (

    
    -value of –NH
    
    
    
    
    1.2–1.4 kcal/mol).[1]
  • Conformer B (Amine Axial): The amine occupies the axial position.

The Critical Interaction: Syn-1,3-Diaxial Repulsion In Conformer B (Axial) , the axial amine group (–NH

1
  • Steric Component: While Fluorine is small (van der Waals radius

    
     1.47 Å, similar to Oxygen), the 1,3-diaxial distance is sufficiently short to cause steric compression.[1]
    
  • Electrostatic Component: The C–F bond is highly polarized (

    
     on F).[1] The C–N bond is also polarized (
    
    
    on N).[1] The parallel alignment of the axial C–N and C–F dipoles in the diaxial conformer creates a strong dipole-dipole repulsion , significantly destabilizing the axial conformer beyond the standard steric penalty.
Physicochemical Implications
  • pK

    
     Modulation:  The strong electron-withdrawing inductive effect (
    
    
    ) of the
    
    
    -fluorines (relative to C1) will significantly lower the pK
    
    
    of the amine compared to cyclohexylamine (typically 10.6).[1] Expect a pK
    
    
    in the range of 8.5 – 9.2 . This is advantageous for oral bioavailability and blood-brain barrier (BBB) permeation.[1]
  • Lipophilicity: The gem-difluoro group decreases lipophilicity compared to a dimethyl group but increases metabolic stability by blocking oxidation at the C3 position.

Computational Analysis Workflow

To rigorously define the energy landscape, the following computational protocol is recommended.

Workflow Diagram

ConformationalAnalysisInputInput Structure(1S)-3,3-difluorocyclohexan-1-amineConfSearchConformational Search(Monte Carlo / MMFF94)Input->ConfSearchGeomOptGeometry OptimizationDFT (B3LYP-D3/6-311+G**)ConfSearch->GeomOptFreqCalcFrequency Calculation(Check for imaginary freqs)GeomOpt->FreqCalcFreqCalc->GeomOptIf Img Freq > 0SolvationSolvation Model (SMD)Water & DMSOFreqCalc->SolvationOutputBoltzmann Distribution& NMR Tensor PredictionSolvation->Output

Figure 1: Computational workflow for determining the thermodynamic preference of amine conformers.

Computational Protocol Details
  • Initial Search: Perform a Monte Carlo conformational search using the MMFF94 force field to generate candidate chair and boat structures.

  • DFT Optimization: Optimize all unique conformers within 5 kcal/mol of the global minimum using Density Functional Theory (DFT).

    • Functional: B3LYP-D3 (includes dispersion corrections critical for weak F...H interactions).[1]

    • Basis Set: 6-311+G(d,p) or def2-TZVP.[1]

  • Solvation: Apply the SMD (Solvation Model based on Density) for water and chloroform to mimic physiological and NMR solvent conditions.

  • NMR Prediction: Calculate GIAO (Gauge-Independent Atomic Orbital) magnetic shielding tensors to predict

    
     and 
    
    
    coupling constants for experimental verification.

Experimental Validation Protocols

Trustworthiness in structural assignment relies on self-validating NMR experiments.[1]

NMR Data Comparison Table (Predicted)
ParameterConformer A (Amine Eq)Conformer B (Amine Ax)Diagnostic Signal
H1 Multiplicity tt (triplet of triplets)q or quintet-like

&


Large (~10-12 Hz)Small (~2-4 Hz)Karplus relationship (180° vs 60°)
HOESY Signal Weak/NoneStrong Through-space interaction: H1

F(ax)

F Splitting
Distinct AB system (

Hz)
Distinct AB systemChemical shift anisotropy
Detailed NMR Protocol

Objective: Distinguish between the equatorial and axial amine conformers using scalar couplings and through-space interactions.

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the amine hydrochloride salt in 0.6 mL of DMSO-

    
     or CD
    
    
    OD.[1]
  • Note: Use of the salt form prevents amine exchange broadening and fixes the nitrogen geometry.

Step 2: 1D


H NMR (Proton Assignment)
  • Focus on the H1 methine proton (typically

    
     3.0 - 3.5 ppm).[1]
    
  • Analysis: If H1 appears as a wide triplet of triplets (tt) with two large coupling constants (

    
     Hz), H1 is axial , confirming the Amine is Equatorial .
    
  • If H1 is narrow (br s or q), H1 is equatorial, implying the Amine is Axial.

Step 3: 1D


F NMR
  • Observe the gem-difluoro signal.[1] It will appear as an AB quartet (two doublets with large geminal coupling,

    
     Hz).[1]
    
  • The chemical shift difference (

    
    ) between F
    
    
    and F
    
    
    is sensitive to the ring conformation.

Step 4:


F-

H HOESY (Heteronuclear Overhauser Effect Spectroscopy)
  • Rationale: This is the definitive experiment for spatial proximity.

  • Setup: 2D experiment correlating

    
    H and 
    
    
    F nuclei through space (dipolar coupling).
  • Expectation:

    • Amine Equatorial (H1 Axial): H1 is anti-periplanar to the axial Fluorine.[1] Distance is large (>3 Å).[1] NO Cross-peak expected.

    • Amine Axial (H1 Equatorial): H1 is gauche to both Fluorines.[1] Weak cross-peaks may appear, but the diagnostic signal would be between the Amine protons (if visible) and the Fluorines.

    • Crucially: Look for NOE between H1 and H3/H5 axial protons .[1] If H1 is axial, it will show strong correlations to H3/H5 axial protons (1,3-diaxial H-H).[1]

References

  • O'Hagan, D. (2008).[1][3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Thiehoff, C., et al. (2017).[1] Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728–733.[4] Link

  • Reich, H. J. (2023).[1] "A Values" of Substituents on Cyclohexane. University of Wisconsin-Madison Chemistry Data. Link

Technical Guide: Impact of gem-Difluoro Substitution on Cyclohexylamine Basicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the cyclohexylamine motif is a pervasive pharmacophore, yet its high basicity (pKa ~10.7) often leads to poor membrane permeability, high efflux ratios, and phospholipidosis. This guide analyzes the strategic incorporation of a gem-difluoro (


) moiety to modulate these physicochemical properties.

The introduction of gem-difluoro groups exerts a powerful electron-withdrawing inductive effect (


), significantly lowering the pKa of the amine. This modification is a critical tool for optimizing lipophilic efficiency (LipE)  and mitigating hERG channel inhibition .[1] However, the position of substitution (2,2 vs. 3,3 vs. 4,4) dictates the magnitude of this effect and introduces complex trade-offs between basicity reduction and lipophilicity (

) increases.[1]

Theoretical Framework: Mechanisms of pKa Modulation[2]

The modulation of cyclohexylamine basicity by fluorine is governed primarily by the inductive effect and electrostatic interactions , with a strong dependence on the distance between the fluorine atoms and the basic nitrogen.

The Inductive Effect ( -Induction)

Fluorine is the most electronegative element (Pauling scale 3.98).[1] When substituted on the cyclohexane ring, it pulls electron density through the


-bond framework.
  • Mechanism: The polarized

    
     bonds create a dipole that stabilizes the free base (neutral amine) relative to the protonated ammonium species (
    
    
    
    ).[1]
  • Result: The equilibrium shifts toward the deprotonated state, lowering the pKa.

  • Attenuation: The effect decays rapidly with distance, following a

    
     relationship or a transmission factor of roughly 0.4 per bond.
    
Conformational Effects

Unlike a simple aliphatic chain, the cyclohexane ring's chair conformation introduces vector-dependent dipole interactions.

  • Through-Space (Field) Effects: In the 3,3-difluoro isomer, the fluorine atoms are spatially closer to the nitrogen lone pair than in the 4,4-isomer, leading to a more pronounced basicity drop due to direct electrostatic repulsion of the incoming proton.

  • Dipole Orientation: The net dipole of the

    
     group can oppose the dipole of the 
    
    
    
    bonds in the ammonium species, destabilizing the cation.
Stability Warning: The 2,2-Difluoro Instability

While 2,2-difluorocyclohexylamine would theoretically offer the greatest pKa reduction (closest proximity), it is synthetically challenging and chemically unstable. The


-fluorine (relative to nitrogen) facilitates HF elimination  to form an enamine or imine, particularly under basic conditions or during metabolic processing.[1] Therefore, drug design efforts predominantly focus on the 3,3-  and 4,4-  isomers.

Structure-Property Relationships (SAR) Data

The following table summarizes the impact of gem-difluoro positioning on the physicochemical profile of cyclohexylamine.

CompoundSubstitution PositionApprox. pKa

pKa (vs Parent)
LogP ImpactKey Characteristic
Cyclohexylamine None (Parent)10.7BaselineHigh basicity; prone to lysosomal trapping.
4,4-Difluorocyclohexylamine

-position
9.6 – 9.8-1.0+0.2 to +0.4Moderate pKa drop; improved metabolic stability.[1]
3,3-Difluorocyclohexylamine

-position
8.2 – 8.6-2.3+0.3 to +0.5Significant pKa drop; potential for gauche effects.
2,2-Difluorocyclohexylamine

-position
< 7.5> -3.2VariableUnstable ; prone to elimination/degradation.

Note on Lipophilicity: While fluorine is often considered polar, replacing


 with 

typically increases lipophilicity (LogP) because the

bond is non-polarizable and has a low solvation energy compared to

in water. This is a critical trade-off: You gain permeability by lowering charge (pKa), but you risk increasing non-specific binding by raising LogP. [1]
Visualizing the Distance-Dependence

The following diagram illustrates the relationship between fluorine positioning and the magnitude of the inductive effect.

G cluster_isomers Gem-Difluoro Isomers Parent Cyclohexylamine (pKa ~10.7) Iso44 4,4-Difluoro (Gamma) pKa ~9.7 (Safe Zone) Parent->Iso44 Inductive Decay (Weakest) Iso33 3,3-Difluoro (Beta) pKa ~8.4 (Strong Effect) Parent->Iso33 Inductive + Field Effect Iso22 2,2-Difluoro (Alpha) pKa <7.5 (Unstable) Parent->Iso22 Max Induction (Elimination Risk)

Caption: Distance-dependence of fluorine substitution on pKa reduction. Thicker lines indicate stronger electronic influence.[1]

Experimental Protocol: Synthesis of 4,4-Difluorocyclohexylamine

The most robust route to 4,4-difluorocyclohexylamine avoids direct fluorination of the amine (which is difficult). Instead, it utilizes a Deoxofluorination of a ketone intermediate.

Reagents Required[1][3]
  • Starting Material: 1,4-Cyclohexanedione monoethylene acetal.[2][3]

  • Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.[1] Note: Deoxo-Fluor is thermally more stable than DAST.

  • Solvents: Dichloromethane (DCM), anhydrous.[1]

  • Deprotection: HCl (aq), THF.[1]

  • Reductive Amination: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ).[1]
Step-by-Step Workflow
Stage 1: Deoxofluorination
  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in anhydrous DCM.
    
  • Addition: Cool to 0°C. Add Deoxo-Fluor (2.5 eq) dropwise. (Caution: Exothermic).[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours.

  • Quench: Pour carefully into saturated

    
     solution. Critical: Gas evolution (
    
    
    
    ) and HF neutralization occur.[1]
  • Workup: Extract with DCM, dry over

    
    , and concentrate to yield 4,4-difluorocyclohexanone ethylene ketal .
    
Stage 2: Ketal Hydrolysis
  • Dissolve the intermediate in THF/2N HCl (1:1).

  • Stir at RT for 4 hours (monitor by TLC).

  • Neutralize and extract to obtain 4,4-difluorocyclohexanone .

Stage 3: Reductive Amination
  • Dissolve 4,4-difluorocyclohexanone (1.0 eq) in Methanol.

  • Add Ammonium Acetate (10 eq) to form the imine in situ.[1] Stir for 1 hour.

  • Add

    
     (1.5 eq) portion-wise.[1]
    
  • Stir for 12 hours.

  • Acid/Base Workup: Acidify to pH 2 to decompose excess hydride, wash with ether (removes non-basic impurities), then basify aqueous layer to pH >12 with NaOH.[1] Extract the free amine into DCM.

  • Salt Formation: Treat with HCl in dioxane to precipitate 4,4-difluorocyclohexylamine Hydrochloride .

Synthesis Workflow Diagram

Synthesis Start 1,4-Cyclohexanedione monoethylene acetal Step1 Deoxofluorination (Deoxo-Fluor, DCM) Start->Step1 Inter1 4,4-Difluoro Ketal Step1->Inter1 Step2 Acid Hydrolysis (HCl/THF) Inter1->Step2 Inter2 4,4-Difluoro cyclohexanone Step2->Inter2 Step3 Reductive Amination (NH4OAc, NaCNBH3) Inter2->Step3 Final 4,4-Difluoro cyclohexylamine Step3->Final

Caption: Synthetic route from commercial acetal to final difluoroamine via ketone intermediate.

Strategic Application in Drug Design

Mitigating hERG Liability

The hERG potassium channel possesses a hydrophobic central cavity flanked by aromatic residues (Tyr652, Phe656) that engage in


-cation interactions with basic amines.[1]
  • The Problem: High basicity (pKa > 9) ensures the amine is protonated at physiological pH (7.4), facilitating this high-affinity binding.[1]

  • The Solution: Lowering the pKa with gem-difluoro substitution reduces the fraction of ionized species.

  • The Trade-off: While pKa reduction is beneficial, the added lipophilicity of the

    
     group can counteract this benefit by increasing hydrophobic interactions.[4] 4,4-difluoro substitution is often the "sweet spot" where pKa is lowered just enough (~9.7) without a massive lipophilicity penalty. [1]
    
Improving Permeability and Efflux

Passive membrane permeability (


) is driven by the concentration of the neutral species.[1]
  • Equation:

    
    [1]
    
  • By lowering pKa from 10.7 to 8.4 (using the 3,3-isomer), the fraction of neutral amine at pH 7.4 increases by orders of magnitude, potentially transforming a non-permeable scaffold into a permeable one.

Metabolic Blocking

The C-4 position of cyclohexyl rings is a metabolic "soft spot," prone to oxidation by Cytochrome P450 (CYP) enzymes. Substituting the C-4 hydrogens with fluorine (which has a very strong


 bond energy, ~116 kcal/mol) effectively blocks this metabolic clearance pathway, extending the drug's half-life (

).[1]

References

  • Morgenthaler, M. et al. (2007).[1] Predicting and tuning physicochemical properties in lead optimization: amine basicity. ChemMedChem, 2(8), 1100-1115.[1]

  • Purser, S. et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

  • Gillis, E. P. et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] [1]

  • Winiwarter, S. et al. (1998).[1] Correlation of human jejunal permeability (in vivo) of drugs with experimentally and theoretically derived parameters. A multivariate data analysis approach. Journal of Medicinal Chemistry, 41(25), 4939-4949.[1]

Sources

Metabolic stability of (1S)-3,3-Difluorocyclohexan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Metabolic Stability of (1S)-3,3-Difluorocyclohexan-1-amine Derivatives: A Physicochemical & Pharmacokinetic Technical Guide

Executive Summary & Strategic Value

The (1S)-3,3-Difluorocyclohexan-1-amine scaffold represents a high-value "chiral fluorinated building block" in modern medicinal chemistry. It is primarily deployed to modulate the metabolic liability of aliphatic amine pharmacophores. By strategically placing a gem-difluoro motif at the C3 position relative to the amine, researchers can achieve a dual optimization effect: metabolic blockade of the oxidation-prone cyclohexane ring and electronic modulation of the basic amine center.

This guide details the mechanistic underpinnings of this scaffold's stability, provides self-validating experimental protocols for assessment, and analyzes the structure-metabolism relationships (SMR) that drive its selection in lead optimization.

Physicochemical Drivers of Stability

To understand the metabolic stability of this scaffold, one must first master its physical organic chemistry. The stability is not merely a function of bond strength but a complex interplay of stereoelectronics.

The Fluorine Inductive Effect & pKa Modulation

The gem-difluoro group exerts a strong electron-withdrawing inductive effect (-I).

  • Causality: The electronegative fluorine atoms pull electron density through the

    
    -bond framework.
    
  • Impact on Amine: This reduces the electron density on the nitrogen lone pair. While a typical cyclohexylamine has a pKa of ~10.6, the 3,3-difluoro derivative typically exhibits a pKa in the range of 8.8 – 9.4 .

  • Metabolic Consequence: By lowering the pKa closer to physiological pH (7.4), a higher fraction of the molecule exists in the neutral form. This often improves passive membrane permeability (increasing

    
    ) but can also alter binding affinity to CYP450 enzymes, which often prefer cationic substrates (e.g., CYP2D6).
    
Conformational Locking & Stereochemistry

The (1S) stereochemistry dictates the spatial arrangement of the amine.

  • Preferred Conformer: The bulky amine group will preferentially occupy the equatorial position to minimize 1,3-diaxial steric strain.

  • The Fluorine Factor: In the chair conformation, one fluorine at C3 is axial and the other is equatorial. The axial fluorine introduces a specific electrostatic and steric vector. Unlike a methyl group, the fluorine is small (van der Waals radius ~1.47 Å vs 1.2 Å for H), but the C-F bond is highly polarized.

  • Metabolic Shielding: The rigid chair conformation, reinforced by the gem-difluoro substitution, prevents the "ring flip" that might otherwise expose axial hydrogens to the heme iron of CYP enzymes.

Metabolic Stability Profile

Phase I Metabolism: The Blockade Strategy

The primary clearance mechanism for cyclohexylamines is oxidative deamination or ring hydroxylation mediated by Cytochrome P450 (CYP) enzymes.

  • C3 Oxidation (Blocked): In non-fluorinated cyclohexanes, C3 and C4 are major "soft spots" for hydroxylation. The C-F bond energy (~116 kcal/mol) is significantly higher than a C-H bond (~99 kcal/mol), rendering the C3 position inert to CYP-mediated hydrogen abstraction.

  • Electronic Deactivation of Distal Sites: The strong dipole of the C-F bonds deactivates the adjacent C2 and C4 C-H bonds towards homolytic cleavage (the rate-determining step in CYP oxidation). This "vicinal deactivation" extends the metabolic half-life (

    
    ) beyond just the site of substitution.
    
Metabolic Pathway Visualization

MetabolicPathways cluster_legend Pathway Legend Parent (1S)-3,3-Difluorocyclohexan-1-amine (Scaffold) C3_Ox C3-Hydroxylation (BLOCKED) Parent->C3_Ox CYP450 (Aborted) C4_Ox C4-Hydroxylation (Minor Pathway) Parent->C4_Ox CYP450 (Slowed) N_Ox N-Oxidation (Phase I) Parent->N_Ox FMO / CYP Gluc N-Glucuronidation (Phase II) Parent->Gluc UGT key1 Red: Blocked Route key2 Green: Primary Clearance

Figure 1: Predicted metabolic fate of the (1S)-3,3-difluorocyclohexan-1-amine scaffold. Note the complete blockade of the C3-oxidation route.

Experimental Protocols (Self-Validating)

To empirically verify the stability advantages, the following protocols must be executed. These are designed to be self-validating by including specific control criteria.

Microsomal Stability Assay (HLM)

Objective: Determine the Intrinsic Clearance (


) and in vitro half-life (

).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Protocol Steps:

  • Preparation: Dilute Test Compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Final DMSO < 0.1%.

  • Pre-incubation: Mix 30 µL of diluted compound with 300 µL of HLM suspension (final protein conc 0.5 mg/mL). Incubate at 37°C for 5 min.

  • Initiation: Add 30 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

Self-Validation Criteria:

  • Control Validity: Verapamil must show

    
     min. Warfarin must show 
    
    
    
    remaining at 60 min.
  • Ln-Linearity: The plot of

    
     vs. time must have 
    
    
    
    . If non-linear, check for enzyme inactivation or solubility issues.
Data Calculation

Calculate the elimination rate constant (


) from the slope of the linear regression:




Comparative Data Summary

The following table summarizes the expected stability shifts when moving from a standard cyclohexyl ring to the (1S)-3,3-difluoro analog.

ParameterCyclohexan-1-amine(1S)-3,3-Difluorocyclohexan-1-amineImpact on Drug Design
pKa ~10.6~9.1 Improved permeability; reduced lysosomal trapping.
LogP ~1.2~1.5 Slight increase in lipophilicity due to C-F hydrophobicity.
Metabolic Soft Spot C3, C4 (High Liability)C3 (Blocked), C4 (Reduced) Extended

; reduced clearance.
Conformation Chair (Rapid Flip)Chair (Biased/Locked) More defined pharmacophore vector.
Major Clearance Oxidative DeaminationN-Glucuronidation / Renal Shift from Phase I to Phase II.

Experimental Workflow Diagram

Workflow cluster_QC QC Checkpoints Start Start: 10 mM DMSO Stock Dilution Dilute to 1 µM (Phosphate Buffer pH 7.4) Start->Dilution Incubation Incubate with HLM (0.5 mg/mL, 37°C) Dilution->Incubation Initiation Add NADPH Regenerating System Incubation->Initiation Sampling Sample at 0, 5, 15, 30, 60 min Initiation->Sampling Quench Quench with ACN + IS (Ice Cold) Sampling->Quench Analysis LC-MS/MS Quantitation Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc QC1 Verapamil t1/2 < 15 min? Calc->QC1 QC2 R^2 > 0.90? QC1->QC2

Figure 2: Standardized HLM Stability Workflow for Fluorinated Amine Assessment.

References

  • Grygorenko, O. O., et al. (2022). "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

(1S)-3,3-Difluorocyclohexan-1-amine: A Strategic Bioisostere in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of aliphatic amines is a cornerstone of modern medicinal chemistry. While the unsubstituted cyclohexylamine motif is ubiquitous in early-stage screening hits, it frequently suffers from suboptimal physicochemical properties—namely, excessive basicity, high lipophilicity, and vulnerability to cytochrome P450 (CYP450)-mediated oxidative metabolism.

(1S)-3,3-Difluorocyclohexan-1-amine has emerged as a premier bioisostere to overcome these liabilities. By strategically placing a gem-difluoro group at the γ-position relative to the amine, drug designers can precisely tune the pKa of the basic center, modulate lipophilicity, and introduce a profound metabolic shield. This technical guide explores the physicochemical causality behind these effects, details real-world case studies, and provides a self-validating synthetic protocol for its incorporation into drug scaffolds.

Physicochemical Profiling: The Causality of Fluorination

The introduction of fluorine into an aliphatic ring system is never merely a steric substitution; it is a profound electronic intervention. The C–F bond is highly polarized, and fluorine's extreme electronegativity (χ = 3.98) exerts a strong inductive electron-withdrawing effect (–I effect) through the σ-bond network[1].

Basicity (pKa) Modulation

Tuning the basicity of an amine is critical for optimizing on-target potency, membrane permeability, and susceptibility to efflux pumps[2]. Unsubstituted cyclohexylamine is highly basic (pKa ~10.6), meaning it is >99% protonated at physiological pH (7.4). This permanent positive charge can lead to poor passive membrane permeability and off-target liabilities, such as hERG channel blockade or phospholipidosis.

The addition of fluorine atoms at the γ-position (C3) predictably attenuates this basicity. Experimental data demonstrates that each γ-fluorine atom reduces the amine's pKa by an average increment of –0.4 units[3]. Consequently, the gem-difluoro substitution in (1S)-3,3-difluorocyclohexan-1-amine lowers the pKa by approximately 0.8 units, shifting the ionization equilibrium to favor a higher fraction of the neutral, membrane-permeable free base at physiological pH.

Lipophilicity and Permeability

While the C–F bond is intrinsically lipophilic, the overall impact of fluorination on a saturated sp³ carbon network is nuanced. Monofluorination or trifluoromethylation of alkyl groups can actually reduce overall lipophilicity due to the introduction of a strong local dipole that interacts favorably with polar solvents[4]. In the case of 3,3-difluorocyclohexylamine, the reduction in pKa (which lowers LogD at pH 7.4) combined with the altered dipole moment results in a highly favorable permeability profile without an excessive lipophilicity penalty.

Table 1: Physicochemical Impact of γ-Fluorination
PropertyCyclohexylamine3-Fluorocyclohexan-1-amine3,3-Difluorocyclohexan-1-amine
pKa (Amine) ~10.6~10.2~9.8
ΔpKa vs Parent 0.0-0.4-0.8
Metabolic Hotspots C3, C4C4C4 (C3 Blocked)
Ionized Fraction (pH 7.4) >99.9%~99.8%~99.6%

Data synthesized from additive γ-fluorination increments established in physicochemical literature[3].

Metabolic Shielding & Pharmacokinetics

From a Drug Metabolism and Pharmacokinetics (DMPK) perspective, the unsubstituted cyclohexyl ring is a known liability. CYP450 enzymes (particularly CYP3A4) readily hydroxylate the electron-rich C–H bonds at the C3 and C4 positions, leading to rapid Phase II conjugation and systemic clearance.

Replacing the C3 protons with fluorine atoms creates an impenetrable metabolic shield. The C–F bond is significantly stronger than the C–H bond (~116 kcal/mol vs ~99 kcal/mol), making hydrogen abstraction by the CYP450 heme-oxo species energetically prohibitive. Furthermore, fluorine's lone pairs repel the enzyme's active site, providing steric and stereoelectronic protection.

MetabolicShielding cluster_0 Traditional Scaffold cluster_1 Fluorinated Bioisostere A Cyclohexylamine (Unsubstituted) B CYP450 Oxidation (C3 Hydroxylation) A->B C Rapid Clearance (Poor PK) B->C D (1S)-3,3-Difluoro- cyclohexan-1-amine E Steric & Electronic Shielding D->E F Prolonged Half-Life (Improved Exposure) E->F

Figure 1: Comparative metabolic pathways demonstrating the shielding effect of 3,3-difluorination.

Case Studies in Drug Discovery

The strategic deployment of (1S)-3,3-difluorocyclohexan-1-amine has yielded measurable success across diverse therapeutic areas:

1. IRAK4 Inhibitors (Immunology): During the optimization of pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitors, researchers encountered poor membrane permeability driven by highly basic diamine substituents. By incorporating 3,3-difluorocyclohexylamine derivatives, the team successfully reduced the basicity of the nitrogen, increased the cLogD value, and achieved balanced cell potency with excellent kinase selectivity and oral bioavailability[5].

2. Lysyl-tRNA Synthetase (LysRS) Inhibitors (Tuberculosis): In the development of novel anti-tubercular agents targeting M. tuberculosis LysRS, in vivo metabolite identification (Met-ID) studies revealed that oxidation on the R1 cycloalkyl ring was the primary route of metabolic clearance. By transitioning to 3,3-difluorocyclohexan-1-amine, researchers successfully blocked this metabolic liability while maintaining potent whole-cell activity[6].

Experimental Workflow: Reductive Amination

Reductive amination is the premier synthetic methodology for appending (1S)-3,3-difluorocyclohexan-1-amine to aldehyde or ketone drug scaffolds. The following protocol is designed as a self-validating system to ensure high yields and prevent over-reduction.

Causality Behind Reagent Selection

We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄). The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the transient, highly electrophilic iminium ion rather than prematurely reducing the starting aldehyde/ketone.

ReductiveAmination N1 1. Imine Formation Mix Aldehyde + Amine in DCM N2 2. Acidic Activation Add Acetic Acid (pH ~5) N1->N2 N3 3. Hydride Reduction Add NaBH(OAc)3 (1.5 eq) N2->N3 N4 4. Reaction Quench Sat. NaHCO3 (aq) Wash N3->N4 N5 5. Product Isolation Organic Extraction & Chromatography N4->N5

Figure 2: Step-by-step workflow for the reductive amination of fluorinated cycloalkylamines.

Step-by-Step Protocol

Reagents:

  • Aldehyde/Ketone scaffold (1.0 mmol)

  • (1S)-3,3-Difluorocyclohexan-1-amine hydrochloride (1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 mmol)

  • Glacial Acetic Acid (AcOH) (1.5 mmol)

  • NaBH(OAc)₃ (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • Free-Basing: Suspend the (1S)-3,3-difluorocyclohexan-1-amine hydrochloride salt in anhydrous DCM. Add DIPEA and stir for 10 minutes at room temperature. (Rationale: The amine must be liberated from its hydrochloride salt to act as a nucleophile).

  • Imine Formation: Add the aldehyde/ketone to the solution. Stir at room temperature for 1–2 hours. Self-Validation Check: Monitor the reaction via LC-MS. Do not proceed to step 3 until the mass of the intermediate imine (or hemiaminal) is the dominant peak.

  • Acidic Activation: Add AcOH to lower the reaction pH to approximately 4–5. (Rationale: Protonation of the imine nitrogen creates a highly electrophilic iminium ion, accelerating the subsequent hydride transfer).

  • Reduction: Add NaBH(OAc)₃ portion-wise to control mild exotherms. Stir for 12–16 hours at room temperature under an inert atmosphere (N₂ or Argon).

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL). (Rationale: The mild base neutralizes the acetic acid and destroys unreacted hydride without hydrolyzing the newly formed product). Extract the aqueous layer with DCM (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc or DCM/MeOH gradient) to yield the pure N-alkylated bioisostere.

Conclusion

The integration of (1S)-3,3-difluorocyclohexan-1-amine into medicinal chemistry programs represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine, researchers can systematically resolve ADME liabilities—lowering pKa to improve permeability, and shielding metabolic hotspots to prolong half-life—without requiring a complete scaffold overhaul.

References

  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids ChemRxiv[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) NIH / PubMed Central[Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Drug Hunter[Link]

  • Fluorine in drug discovery: Role, design and case studies Pharmacy Journal[Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 NIH / PubMed Central[Link]

  • Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis Journal of Medicinal Chemistry (ACS)[Link]

Sources

An In-depth Technical Guide on the Lipophilicity and LogP Values of (1S)-3,3-Difluorocyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Lipophilicity in Modern Drug Discovery

In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success. Among these, lipophilicity, or the "fat-loving" nature of a compound, stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1][2] It profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its ability to interact with its biological target.[][4] A molecule's lipophilicity governs its capacity to traverse the lipid-rich barriers of biological membranes, a fundamental step for oral absorption and distribution to target tissues.[1] However, a delicate balance must be struck; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4][5]

The octanol-water partition coefficient (LogP) is the most widely accepted metric for quantifying lipophilicity.[2] For ionizable molecules, the distribution coefficient (LogD) at a specific pH provides a more physiologically relevant measure.[6][7] The strategic modulation of a molecule's lipophilicity is a cornerstone of medicinal chemistry, and the introduction of fluorine atoms has emerged as a powerful tool in this endeavor.[8][9] Fluorine's unique electronic properties can significantly alter a compound's LogP, often enhancing metabolic stability and cell permeability.[8][10]

This guide provides a comprehensive technical overview of the lipophilicity and LogP determination of (1S)-3,3-Difluorocyclohexan-1-amine, a compound of interest due to its gem-difluorinated cyclohexyl scaffold. We will delve into the theoretical underpinnings of lipophilicity, present detailed experimental and computational protocols for LogP determination, and analyze the structural features of (1S)-3,3-Difluorocyclohexan-1-amine that influence its lipophilic character.

Understanding the Structural Impact on Lipophilicity: A Case Study of (1S)-3,3-Difluorocyclohexan-1-amine

The lipophilicity of a molecule is intrinsically linked to its structure. The presence of non-polar alkyl groups generally increases lipophilicity, while polar functional groups such as amines and hydroxyls tend to decrease it. The introduction of fluorine, the most electronegative element, has a complex and often non-intuitive effect on lipophilicity.

In the case of (1S)-3,3-Difluorocyclohexan-1-amine, we can dissect the contributions of its key structural motifs:

  • Cyclohexyl Ring: The foundational cyclohexane ring is a non-polar, lipophilic scaffold.

  • Amine Group: The primary amine (-NH2) is a polar, hydrophilic group that can be protonated at physiological pH, further increasing its aqueous solubility.

  • Gem-Difluoro Group: The two fluorine atoms at the 3-position are the most influential substituents. While individual fluorine substitutions on an aromatic ring can increase lipophilicity, gem-difluorination on an aliphatic ring often leads to a decrease in LogP.[11] This is attributed to the strong inductive effect of the fluorine atoms, which can alter the electronic distribution of the entire molecule.

Based on these features, we can hypothesize that the gem-difluoro group in (1S)-3,3-Difluorocyclohexan-1-amine will significantly lower its lipophilicity compared to its non-fluorinated analog, cyclohexan-1-amine. The presence of the amine group will also contribute to a lower LogP value.

CompoundStructurePredicted LogPData Type
Cyclohexan-1-amineC₆H₁₃N1.49Experimental
(1S)-3,3-Difluorocyclohexan-1-amineC₆H₁₁F₂N~1.0 - 1.5Estimated

Note: The LogP value for (1S)-3,3-Difluorocyclohexan-1-amine is an estimation based on the known effects of gem-difluorination on similar aliphatic systems. Precise experimental or computational determination is necessary for an accurate value.

Methodologies for LogP Determination: A Dual Approach

To obtain a reliable LogP value for (1S)-3,3-Difluorocyclohexan-1-amine, a combination of experimental and computational methods is recommended. This dual approach provides a self-validating system, where computational predictions can guide experimental design and experimental results can refine computational models.

Experimental Determination: The Shake-Flask Method (OECD 107)

The shake-flask method is the "gold standard" for experimental LogP determination.[6][12] It directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Pre-saturated Solvents: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., PBS pH 7.4 for LogD) saturated with n-octanol. This is crucial to ensure that the volumes of the two phases do not change during the experiment.

  • Standard and Sample Preparation: Prepare a stock solution of (1S)-3,3-Difluorocyclohexan-1-amine in the aqueous phase. Also, prepare a series of standards of the compound at known concentrations.

  • Partitioning: In a suitable vessel, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous solution containing the test compound.

  • Equilibration: Vigorously shake the mixture for a predetermined period to allow the compound to reach equilibrium between the two phases.[13] Centrifuge the mixture to ensure complete phase separation.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Pre-saturated n-Octanol and Water Mix Mix n-Octanol and Aqueous Solution Solvents->Mix Stock Prepare Compound Stock Solution Stock->Mix Shake Shake to Equilibrate Mix->Shake Separate Centrifuge and Separate Phases Shake->Separate Quantify Quantify Concentration in Each Phase (HPLC) Separate->Quantify Calculate Calculate LogP Quantify->Calculate

Caption: Experimental workflow for LogP determination using the shake-flask method.

Computational Prediction of LogP

Computational methods offer a rapid and cost-effective way to estimate LogP values, especially in the early stages of drug discovery.[14][15] These methods can be broadly categorized into fragment-based and property-based approaches.

  • Fragment-based methods (e.g., ClogP): These methods calculate the LogP of a molecule by summing the contributions of its constituent fragments.[16] The contribution of each fragment is derived from experimental LogP data of a large set of molecules.

  • Property-based methods (e.g., MM-PBSA): These more rigorous methods calculate the LogP from the transfer free energy of the molecule from the aqueous phase to the n-octanol phase.[16] This often involves molecular mechanics or quantum mechanics calculations.

A variety of software packages are available for LogP prediction, each with its own algorithms and training sets.[17] It is advisable to use multiple prediction tools to obtain a consensus value and to understand the potential range of the LogP.

G cluster_input Input cluster_methods Computational Methods cluster_output Output Structure Molecular Structure of (1S)-3,3-Difluorocyclohexan-1-amine Fragment Fragment-Based (e.g., ClogP) Structure->Fragment Property Property-Based (e.g., MM-PBSA) Structure->Property LogP Predicted LogP Value Fragment->LogP Property->LogP

Caption: Logical relationship in computational LogP prediction.

Conclusion: A Holistic View of Lipophilicity

The lipophilicity of (1S)-3,3-Difluorocyclohexan-1-amine, as quantified by its LogP value, is a critical parameter for assessing its potential as a drug candidate. The interplay between its lipophilic cyclohexyl core, its hydrophilic amine group, and the modulating effect of the gem-difluoro substitution creates a unique lipophilicity profile. A comprehensive understanding of this profile requires a synergistic approach, combining robust experimental measurements with insightful computational predictions. The methodologies outlined in this guide provide a framework for accurately determining the LogP of this and other novel chemical entities, thereby enabling more informed decision-making in the complex and challenging endeavor of drug discovery.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • BOC Sciences. (2024, April 23). Lipophilicity of Drug.
  • Anonymous. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.
  • Taylor & Francis Online. (2019, November 17). Is there enough focus on lipophilicity in drug discovery?.
  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • ACS Publications. (2021, November 23). Lipophilic Efficiency as an Important Metric in Drug Design.
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • Bentham Science Publishers. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action.
  • MDPI. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms.
  • ResearchGate. (2025, August 10). A New Group Contribution Approach to the Calculation of LogP.
  • National Center for Biotechnology Information. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Domainex. (n.d.). Shake Flask LogD.
  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software.
  • protocols.io. (n.d.). LogP / LogD shake-flask method.
  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
  • ResearchGate. (2024, August). (PDF) LogP / LogD shake-flask method v1.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • BenchChem. (n.d.). Navigating Lipophilicity: A Comparative Analysis of 1,1-Difluoro-3-methylcyclohexane and Related Compounds.

Sources

An In-depth Technical Guide to the Stereochemical Definition and Nomenclature of (1S)-3,3-Difluorocyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the stereochemical features of (1S)-3,3-Difluorocyclohexan-1-amine, a molecule of interest in medicinal chemistry and drug development. We will dissect the assignment of its absolute configuration using the Cahn-Ingold-Prelog (CIP) priority rules and explore the conformational implications of the gem-difluoro substitution on the cyclohexane ring. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of stereoisomerism and its impact on molecular properties.

Introduction to Stereochemistry in Drug Development

Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, are fundamental to modern drug design.[1] The specific three-dimensional structure of a drug molecule is often critical for its interaction with biological targets, such as enzymes and receptors. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the unambiguous assignment of stereochemistry is a regulatory and scientific necessity.[2] The Cahn-Ingold-Prelog (CIP) system provides a standardized method for designating the absolute configuration of stereocenters.[3][4]

Defining the Stereocenter of (1S)-3,3-Difluorocyclohexan-1-amine

The designation "(1S)" in the name (1S)-3,3-Difluorocyclohexan-1-amine indicates the presence of a single stereocenter at the first carbon atom (C1) of the cyclohexane ring, with the "S" configuration. A stereocenter is a carbon atom bonded to four different substituents.[5] In this molecule, C1 is bonded to:

  • An amino group (-NH₂)

  • A hydrogen atom (-H)

  • A carbon atom at position 2 of the ring (-CH₂-)

  • A carbon atom at position 6 of the ring (-CH₂-)

At first glance, the paths around the ring from C1 may appear identical. However, a closer examination reveals the influence of the gem-difluoro group at C3, which breaks the symmetry and makes the C2 and C6 pathways distinct.

Application of the Cahn-Ingold-Prelog (CIP) Priority Rules

The assignment of the 'R' (Rectus) or 'S' (Sinister) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[6][7] This systematic process involves assigning priorities to the four substituents attached to the chiral center based on atomic number.[5][8]

Step-by-Step Priority Assignment for (1S)-3,3-Difluorocyclohexan-1-amine
PrioritySubstituent at C1Rationale for Priority Assignment
1 (Highest) -NH₂ (Amino group)The nitrogen atom (atomic number 7) directly attached to C1 has a higher atomic number than carbon (atomic number 6) and hydrogen (atomic number 1).[9]
2 -CH₂(C2)-CF₂-To differentiate between the two carbon pathways of the ring, we proceed atom by atom until a point of difference is found.[8] Moving from C1 to C2, we encounter a -CH₂- group. Continuing to C3, we find a -CF₂- group. The two fluorine atoms give this path a higher priority.
3 -CH₂(C6)-CH₂-Following the other path from C1 to C6, we encounter a -CH₂- group, and then at C5, another -CH₂- group. Comparing this to the C2 path at the first point of difference (C3 vs C5), the -CF₂- group at C3 takes precedence.
4 (Lowest) -H (Hydrogen atom)The hydrogen atom has the lowest atomic number (1).[5]
Determining the 'S' Configuration

To assign the configuration, the molecule is oriented so that the lowest-priority substituent (in this case, the hydrogen atom) is pointing away from the viewer.[7] The direction of the arc from the highest priority substituent (1) to the second (2) and then to the third (3) is then observed.

  • If the direction is clockwise, the configuration is R .

  • If the direction is counter-clockwise, the configuration is S .

For (1S)-3,3-Difluorocyclohexan-1-amine, this trace is counter-clockwise, leading to the 'S' designation.

CIP_Priority cluster_priorities Priority Assignment cluster_direction Determining Configuration (H away) C1 C1 N N C1->N 1 H H C1->H 4 C2_path C2 Path C1->C2_path 2 C6_path C6 Path C1->C6_path 3 p1 1 p2 2 p3 3 p4 4 1 1 2 2 1->2 Counter-Clockwise = S 3 3 2->3 Counter-Clockwise = S 3->1 Counter-Clockwise = S

Figure 1: CIP Priority Assignment for (1S)-3,3-Difluorocyclohexan-1-amine.

Conformational Analysis: The Impact of Gem-Difluorination

The cyclohexane ring is not planar and primarily adopts a stable chair conformation to minimize angular and torsional strain.[10] In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The introduction of a gem-difluoro group at the C3 position has significant conformational consequences. Fluorine is a highly electronegative atom, and the C-F bond is highly polarized. The presence of two fluorine atoms on the same carbon creates a strong local dipole moment.

Chair Conformations and A-Values

For a monosubstituted cyclohexane, the preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers. Larger A-values indicate a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

In (1S)-3,3-Difluorocyclohexan-1-amine, we must consider the interplay between the amino group at C1 and the gem-difluoro group at C3. There are two possible chair conformations that are in equilibrium through a process called ring flipping.

Conformer A: Amino group in the equatorial position. Conformer B: Amino group in the axial position.

Generally, the amino group has a moderate A-value, suggesting a preference for the equatorial position. However, the gem-difluoro group introduces complex electronic effects, including hyperconjugation and electrostatic interactions, that can influence the conformational equilibrium.[11] Recent studies on difluorinated cyclohexanes have shown that the conformational preferences can be non-intuitive.[12][13] For instance, attractive electrostatic interactions between axial fluorines and hydrogens can sometimes stabilize conformers that would otherwise be considered less favorable.[12]

Chair_Conformations cluster_A Conformer A (Equatorial -NH2) cluster_B Conformer B (Axial -NH2) C1_A C1 C2_A C2 C1_A->C2_A N_A NH2 C1_A->N_A equatorial C3_A C3 C2_A->C3_A C4_A C4 C3_A->C4_A F1_A F C3_A->F1_A F2_A F C3_A->F2_A C5_A C5 C4_A->C5_A C6_A C6 C5_A->C6_A C6_A->C1_A C1_B C1 C2_B C2 C1_B->C2_B N_B NH2 C1_B->N_B axial C3_B C3 C2_B->C3_B C4_B C4 C3_B->C4_B F1_B F C3_B->F1_B F2_B F C3_B->F2_B C5_B C5 C4_B->C5_B C6_B C6 C5_B->C6_B C6_B->C1_B Equilibrium cluster_B cluster_B cluster_A cluster_A

Sources

Methodological & Application

Application Note: Scalable Preparation of (1S)-3,3-Difluorocyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(1S)-3,3-Difluorocyclohexan-1-amine hydrochloride is a highly versatile chiral building block extensively utilized in modern drug discovery. The strategic incorporation of a gem-difluoro moiety onto the cycloalkyl ring serves as a powerful bioisosteric replacement. This structural modification enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the C3 position, a common metabolic liability in unsubstituted cycloalkylamines[1]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms modulates the basicity (pKa) of the adjacent primary amine, which can significantly improve membrane permeability and oral bioavailability.

Because of these favorable physicochemical properties, this specific chiral amine has been successfully integrated into the synthesis of advanced therapeutic candidates, including Lysyl tRNA Synthetase inhibitors for tuberculosis[1], Leucettinibs (DYRK/CLK kinase inhibitors)[2], and novel PPARγ modulators[3].

This application note details a robust, scalable, and stereoretentive two-step synthetic protocol starting from commercially available (S)-tert-butyl (3-oxocyclohexyl)carbamate.

Mechanism cluster_0 Metabolic Liability (Unsubstituted) cluster_1 Metabolic Stability (gem-Difluoro) N1 Cyclohexylamine Derivative N2 Cytochrome P450 Oxidation at C3 N1->N2 N3 Hydroxylated Metabolite (Rapid Clearance) N2->N3 F1 (1S)-3,3-Difluorocyclohexan -1-amine Derivative F2 Steric & Electronic Shielding at C3 F1->F2 F3 Prolonged Half-Life (Improved In Vivo Efficacy) F2->F3

Figure 2: Pharmacological rationale: Metabolic shielding by gem-difluoro substitution.

Experimental Methodologies (Self-Validating Workflows)

The following protocols are designed as self-validating systems. By relying on visible in-process controls (IPCs)—such as the cessation of gas evolution and spontaneous product precipitation—researchers can ensure high-fidelity execution without continuous chromatographic monitoring.

Step 1: Deoxofluorination of (S)-tert-butyl (3-oxocyclohexyl)carbamate

The transformation of the C3 ketone to a gem-difluoro group is achieved using Diethylaminosulfur trifluoride (DAST), a standard reagent for the deoxofluorination of 3-oxocyclohexylcarbamates[4].

Materials:

  • (S)-tert-butyl (3-oxocyclohexyl)carbamate (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Step-by-Step Protocol:

  • Preparation: Purge a flame-dried, multi-neck round-bottom flask with inert gas (N₂ or Ar).

  • Dissolution: Dissolve (S)-tert-butyl (3-oxocyclohexyl)carbamate in anhydrous DCM to achieve a 0.2 M concentration.

    • Causality: DCM is utilized because it is non-nucleophilic and remains fluid at cryogenic temperatures, preventing reagent freezing.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST dropwise over 30–45 minutes via a syringe pump.

    • Causality: The nucleophilic attack of the carbonyl oxygen onto the electrophilic sulfur of DAST is highly exothermic. Slow addition at -78 °C suppresses localized heating, which would otherwise promote the formation of unwanted vinyl fluoride elimination byproducts.

  • Reaction Progression: Remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for 16 hours under an inert atmosphere.

  • Quenching (Critical Safety Step): Cool the mixture to 0 °C and slowly pour it into a vigorously stirred solution of saturated aqueous NaHCO₃.

    • Causality: Unreacted DAST reacts violently with moisture. The bicarbonate neutralizes the highly corrosive hydrofluoric acid (HF) generated during the fluorination cycle, preventing degradation of the acid-sensitive Boc protecting group.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield tert-butyl ((1S)-3,3-difluorocyclohexyl)carbamate as a white solid.

Step 2: Boc Deprotection to Yield the Hydrochloride Salt

The deprotection of the Boc group using anhydrous HCl is a highly efficient procedure utilized widely in the synthesis of cyclic amine intermediates[5].

Materials:

  • tert-butyl ((1S)-3,3-difluorocyclohexyl)carbamate (1.0 eq)

  • 4M HCl in 1,4-Dioxane (10.0 eq)

  • Anhydrous Diethyl Ether

Step-by-Step Protocol:

  • Dissolution: Dissolve the intermediate from Step 1 in a minimal volume of anhydrous 1,4-dioxane at 0 °C.

  • Acidification: Slowly add 4M HCl in 1,4-dioxane dropwise.

  • Deprotection: Remove the ice bath and stir at room temperature for 2 to 4 hours.

    • Self-Validation (Causality): The cleavage of the Boc group generates isobutylene and CO₂ gas. The reaction is visually complete when effervescence ceases. Furthermore, because the resulting hydrochloride salt is highly polar, it will spontaneously precipitate out of the non-polar dioxane solution, driving the reaction equilibrium forward.

  • Precipitation & Isolation: Add cold anhydrous diethyl ether to the reaction mixture to maximize precipitation.

  • Filtration: Filter the resulting white crystalline solid through a sintered glass funnel. Wash the filter cake with abundant cold diethyl ether to remove residual 1,4-dioxane and organic impurities. Dry under high vacuum to yield (1S)-3,3-Difluorocyclohexan-1-amine hydrochloride.

Synthesis A (S)-tert-butyl (3-oxocyclohexyl)carbamate Starting Material B tert-butyl ((1S)-3,3- difluorocyclohexyl)carbamate Intermediate A->B DAST (2.5 eq) DCM, -78°C to RT Deoxofluorination C (1S)-3,3-Difluorocyclohexan -1-amine HCl Final Product B->C 4M HCl in Dioxane RT, 2h Boc Deprotection

Figure 1: Synthetic workflow for (1S)-3,3-Difluorocyclohexan-1-amine hydrochloride preparation.

Quantitative Data & Characterization

To ensure rigorous quality control, the optimization parameters and expected analytical signatures are summarized below.

Table 1: Optimization of Deoxofluorination Conditions

ReagentSolventTemp ProfileYield (%)Causality / Observation
DAST (2.5 eq) DCM -78 °C to RT 75–80% Optimal balance of reactivity; minimal elimination byproducts.
Deoxo-Fluor (2.5 eq)Toluene0 °C to 60 °C60–65%Higher thermal stability but increased formation of vinyl fluoride.
XtalFluor-E (2.5 eq)DCMRT50–55%Requires exogenous fluoride promoter (Et₃N·3HF); sluggish conversion.

Table 2: Representative Analytical Characterization Data for the Final Product

Analytical MethodExpected Signals / Parameters
¹H NMR (400 MHz, DMSO-d₆)δ 8.25 (br s, 3H, NH₃⁺), 3.30–3.15 (m, 1H, CH-N), 2.20–1.40 (m, 8H, ring CH₂)
¹⁹F NMR (376 MHz, DMSO-d₆)δ -90.5 (d, J = 235 Hz, 1F), -102.3 (d, J = 235 Hz, 1F) (Characteristic AB system)
¹³C NMR (100 MHz, DMSO-d₆)δ 122.5 (t, J = 240 Hz, CF₂), 48.5 (CH-N), 40.2 (t), 32.1, 28.4, 20.1
LC-MS (ESI+)m/z calculated for C₆H₁₂F₂N [M+H]⁺: 136.09; Found: 136.1
Melting Point >200 °C (Decomposition)

References

[3] Title: US20230062861A1 - PPARg MODULATORS AND METHODS OF USE Source: Google Patents URL:

[1] Title: Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

[4] Title: POLYCYCLIC INHIBITORS OF CYCLIN-DEPENDENT KINASE 7 (CDK7) - European Patent Office - EP 3057956 B1 Source: Googleapis.com (Patent Repository) URL: [Link]

[5] Title: WO2021134004A1 - Cyclic compounds and methods of using same Source: Google Patents URL:

[2] Title: Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B Source: Edelris URL: [Link]

Sources

Application Note: Incorporation of (1S)-3,3-Difluorocyclohexan-1-amine in Peptide Synthesis

[1][2]

Executive Summary & Scientific Rationale

The incorporation of (1S)-3,3-Difluorocyclohexan-1-amine into peptide scaffolds represents a strategic "fluorine walk" modification.[1][2] Unlike simple cyclohexyl analogs, the introduction of a gem-difluoro group at the C3 position offers three distinct pharmacological advantages:

  • pKa Modulation: The electron-withdrawing inductive effect ($ -I $) of the fluorine atoms lowers the basicity of the amine (typically by 1.0–1.5 pKa units compared to cyclohexylamine). This reduces non-specific binding to negatively charged membranes while maintaining sufficient nucleophilicity for amide coupling.

  • Conformational Bias: The gauche effect and dipole-dipole repulsion associated with the CF

    
     group can lock the cyclohexane ring into specific chair conformers, potentially enhancing receptor selectivity.
    
  • Metabolic Stability: Fluorination blocks potential sites of oxidative metabolism (P450 hydroxylation) on the ring, extending the half-life of the peptide-drug conjugate.[2]

This guide provides validated protocols for using this chiral amine as a C-terminal capping agent or side-chain modifier (e.g., on Asp/Glu residues).[1][2]

Physicochemical Profile & Handling

PropertyValue / DescriptionImplication for Synthesis
Chemical Structure (1S)-3,3-Difluorocyclohexan-1-amineChiral building block; stereochemistry must be preserved.[1][2]
Form Typically supplied as HCl salt (White solid)Hygroscopic.[1] Requires in situ neutralization (free-basing) with a tertiary base (DIPEA/NMM) during coupling.
Estimated pKa ~ 8.8 – 9.2 (vs. 10.6 for cyclohexylamine)Reduced basicity = Reduced nucleophilicity.[1] Requires highly active coupling reagents (e.g., HATU, COMU).[2]
Solubility Soluble in water, MeOH, DMSO, DMFCompatible with standard SPPS solvents (DMF/NMP).[1][2]
Sterics Secondary carbon, cyclohexane ringModerately hindered.[1][2] Coupling rates will be slower than primary alkyl amines.[1]

Experimental Protocols

Protocol A: On-Resin Side-Chain Modification (Asp/Glu)

Target: Derivatization of an Aspartic or Glutamic acid side chain on a solid support.[1][2]

Mechanistic Insight: The lower nucleophilicity of the fluorinated amine requires activation of the carboxylic acid as a highly reactive ester (OBt or OAt). We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to the "neighboring group effect" of the pyridine nitrogen in the HOAt leaving group, which accelerates the reaction with hindered/electron-deficient amines.

Materials:
  • Resin: Peptide-Resin with orthogonal protection (e.g., Asp(OAll) or Glu(ODmab)) selectively removed to expose the free COOH.[1]

  • Amine: (1S)-3,3-Difluorocyclohexan-1-amine HCl (2.0 – 3.0 equivalents relative to resin loading).[1][2]

  • Activator: HATU (2.0 – 3.0 eq).

  • Base: N,N-Diisopropylethylamine (DIPEA) (4.0 – 6.0 eq).[1][2]

  • Solvent: Anhydrous DMF or NMP.[1][2]

Step-by-Step Workflow:
  • Resin Preparation: Swell the resin in DMF for 20 minutes. Ensure the side-chain carboxyl group is free (deprotected).[1]

  • Pre-Activation (Critical):

    • In a separate vial, dissolve the Peptide-Resin (if manual) or prepare the amino acid solution. Wait, for side chain modification, the acid is on the resin.

    • Correct Procedure: Dissolve HATU (3 eq) and DIPEA (3 eq) in DMF.[1] Add this solution to the resin first to activate the carboxylate. Shake for 30–60 seconds.

  • Amine Addition:

    • Dissolve (1S)-3,3-Difluorocyclohexan-1-amine HCl (3 eq) in minimal DMF.

    • Add DIPEA (3 eq) to this amine solution to neutralize the HCl salt. Note: Total DIPEA used is 6 eq (3 for activation, 3 for neutralization).[2]

    • Add the amine solution to the pre-activated resin mixture.

  • Coupling Reaction:

    • Shake/agitate at Room Temperature (RT) for 2 to 4 hours .

    • Optimization: For difficult sequences, heat to 50°C (microwave or conventional) for 30 mins.

  • Washing: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x).[1]

  • Validation: Perform a Chloranil Test (for secondary amines) or Kaiser Test (if checking for unreacted amine, though here we are checking the resin acid conversion, which is difficult to visualize directly. The best check is a micro-cleavage and LC-MS analysis).[1][2]

Protocol B: Solution Phase C-Terminal Capping

Target: Coupling the amine to the C-terminus of a cleaved, protected peptide fragment or a simple carboxylic acid.[2]

Diagram: Solution Phase Coupling Workflow

CouplingWorkflowAcidCarboxylic Acid(R-COOH)ActiveEsterActivated Ester(R-CO-OAt)Acid->ActiveEster+ Activator + BaseAmineSaltAmine HCl Salt(R'-NH3+ Cl-)FreeAmineFree Amine(R'-NH2)AmineSalt->FreeAmine+ BaseBaseDIPEA (3.0 eq)ActivatorHATU/HOAt(1.1 eq)CouplingNucleophilic Attack(DMF, RT, 2-4h)ActiveEster->CouplingFreeAmine->CouplingProductFinal Amide(R-CO-NH-R')Coupling->Product

Caption: Convergent synthesis workflow for coupling (1S)-3,3-difluorocyclohexan-1-amine to a carboxylic acid using HATU activation.

Step-by-Step Methodology:
  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes to generate the active ester.

  • Amine Preparation: In a separate vial, dissolve (1S)-3,3-Difluorocyclohexan-1-amine HCl (1.2 eq) in DMF and add DIPEA (1.5 eq).

  • Combination: Add the amine solution to the activated acid solution dropwise.

  • Reaction: Stir under Nitrogen/Argon at RT. Monitor by LC-MS.[2][3][4]

    • Typical completion: 1–3 hours.[1][2]

  • Work-up:

    • Dilute with Ethyl Acetate.[1][2][5]

    • Wash with 5% NaHCO3 (removes unreacted acid/HOBt).[1]

    • Wash with 1M HCl or 5% Citric Acid (removes unreacted amine and DIPEA). Caution: Ensure the product does not precipitate or hydrolyze.

    • Wash with Brine, dry over MgSO4, and concentrate.[1][2]

Troubleshooting & Optimization

Decision Tree: Low Coupling Efficiency

TroubleshootingStartIssue: Incomplete Coupling(>5% Acid remaining)Check1Check pH of ReactionStart->Check1IsBasicIs pH > 8?Check1->IsBasicAddBaseAdd more DIPEA(Ensure Amine is free base)IsBasic->AddBaseNoCheckStericsConsider Steric/ElectronicHindranceIsBasic->CheckStericsYesChangeReagentSwitch to HATU orCOMU + OxymaCheckSterics->ChangeReagentReagent was HBTU/DIC?HeatApply Heat (Microwave)50°C, 20 minCheckSterics->HeatAlready using HATU?DoubleCoupleDouble Coupling(Repeat step with fresh reagents)Heat->DoubleCoupleStill incomplete?

Caption: Systematic troubleshooting for coupling electron-deficient fluorinated amines.

Key Challenges:
  • Aggregates: If the peptide sequence is hydrophobic, the addition of the lipophilic difluorocyclohexyl group may induce aggregation.

    • Fix: Add chaotropic salts (e.g., 0.1M LiCl) or use DCM/DMF (1:1) solvent mixtures to disrupt secondary structures.[1]

  • Racemization: While the amine itself is stable, the activated carboxylic acid (if it's a chiral amino acid) can racemize if activation is too slow or base is excessive.

    • Fix: Use Oxyma Pure instead of HOBt as an additive; maintain base equivalents strictly at 1:1 ratio with the salt + activator.

References

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."[1][2] Bachem Technical Notes. Link

  • Merck (Sigma-Aldrich). "Novabiochem® Peptide Synthesis Coupling Reagents."[1][2] Merck Millipore Technical Library.[1][2] Link

  • Haufe, G., et al. "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines."[1][2] European Journal of Organic Chemistry, 2015.[2] (Provides foundational data on pKa shifts in fluorinated cycloalkylamines). Link

  • Purser, S., et al. "Fluorine in medicinal chemistry."[1][2] Chemical Society Reviews, 2008.[1][2] (Review of fluorine's impact on lipophilicity and pKa). Link

  • Aapptec. "Standard Coupling Procedures for Solid Phase Peptide Synthesis." Aapptec Resource Center. Link

Application Note: Buchwald-Hartwig Amination with (1S)-3,3-Difluorocyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Synthesizing Novel Aryl Amines for Advanced Drug Discovery

Introduction: The Imperative for Fluorinated Scaffolds in Modern Medicinal Chemistry

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1] Fluorine's high electronegativity and small van der Waals radius can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Among fluorinated motifs, the gem-difluoro group (CF₂) is particularly valuable as a bioisostere for carbonyls or ethers, capable of altering local electronics and conformation without a drastic increase in steric bulk.[3]

The (1S)-3,3-Difluorocyclohexan-1-amine scaffold represents a chiral, conformationally restricted building block of high interest. Its aryl-coupled derivatives are sought after for their potential to introduce novel vectors and metabolic blockers in complex lead compounds. The Buchwald-Hartwig amination stands as one of the most robust and versatile methods for forging the critical C(sp²)-N bond required to link this valuable amine to (hetero)aryl systems.[4][5]

This application note provides a comprehensive guide for researchers, synthesizing field-proven insights and detailed protocols for the successful application of (1S)-3,3-Difluorocyclohexan-1-amine in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances, strategic selection of catalysts and reagents, and provide a self-validating, step-by-step protocol for practical implementation.

The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[4][6] A deep understanding of this cycle is paramount for rational optimization and troubleshooting. The process is initiated by the reduction of a Pd(II) precatalyst or the direct use of a Pd(0) source to generate the active, monoligated LPd(0) species.[6] The cycle then proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order for this step is generally Ar-I > Ar-Br > Ar-Cl.[6]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. This step can be rate-limiting, particularly with less basic amines.[7]

  • Reductive Elimination: The final step involves the formation of the new C-N bond and the release of the desired aryl amine product, regenerating the active Pd(0) catalyst.[4][8] This step can be challenging for electron-deficient amines, a key consideration for our fluorinated substrate.[9][10]

Buchwald_Hartwig_Catalytic_Cycle Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle Pd0 LPd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(X)(R₂NH)] OA_Complex->Amine_Coord Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex Deprotonation HX_Base [Base-H]⁺X⁻ Amine_Coord->HX_Base Amido_Complex->Pd0 Product Ar-NR₂ (Product) Amido_Complex->Product Reductive Elimination Regen Regeneration ArX Ar-X ArX->OA_Complex Amine R₂NH Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle

Strategic Reagent Selection for Coupling (1S)-3,3-Difluorocyclohexan-1-amine

The success of coupling a sterically defined, electron-deficient amine like (1S)-3,3-Difluorocyclohexan-1-amine hinges on the judicious selection of the catalyst system and reaction conditions. The electron-withdrawing nature of the gem-difluoro group lowers the basicity of the amine, potentially slowing the deprotonation step, and can make the final reductive elimination more challenging.[9][10]

Palladium Precatalyst: Embracing Stability and Efficiency

While traditional Pd(0) sources like Pd₂(dba)₃ or Pd(II) salts like Pd(OAc)₂ are effective, modern palladacycle precatalysts are highly recommended for their superior air-stability, well-defined ligand:palladium ratio, and rapid generation of the active LPd(0) species in solution.[6][11]

Precatalyst GenerationExampleKey Feature
G3/G4 Precatalysts XPhos-Pd-G3Air-stable, forms active catalyst cleanly upon exposure to base.[11]
Traditional Pd(II) Pd(OAc)₂Requires in-situ reduction, which can be inconsistent.[6]
Traditional Pd(0) Pd₂(dba)₃Air-sensitive, requires careful handling.[12]

Recommendation: Employ a G3 or G4 palladacycle precatalyst incorporating a suitable Buchwald-type ligand for optimal activity and reproducibility.

Ligand Choice: The Key to Catalyst Performance

The ligand is arguably the most critical component, stabilizing the palladium center and facilitating each step of the catalytic cycle.[12] For coupling primary aliphatic amines, particularly those with steric bulk, electron-rich and sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) are the gold standard.[4][11] These ligands promote the formation of the crucial monoligated Pd(0) species, accelerating both oxidative addition and reductive elimination.[4]

LigandStructureRecommended For
RuPhos Dicyclohexylphosphino-2',6'-diisopropoxybiphenylA versatile and highly active ligand for primary and secondary amines.[11]
BrettPhos Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenylExcellent for primary amines, offering high reactivity.[13]
XPhos Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA general, robust ligand effective for a wide range of substrates, including less reactive aryl chlorides.[14]

Recommendation: Begin optimization with RuPhos or BrettPhos, as they are specifically designed for high performance with aliphatic amines.[11][13]

Base Selection: A Balancing Act

The base is required to deprotonate the amine, but harsh bases can lead to decomposition of sensitive substrates or the fluorinated aniline products, which can be unstable at high temperatures in the presence of strong bases.[9][10]

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often provide the fastest reaction rates. However, their low functional group tolerance can be a liability.

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are preferred when base-sensitive functional groups are present. Reactions may require higher temperatures or longer times.[11]

  • Potassium Phenoxide (KOPh): This weaker base has been shown to be particularly effective for the coupling of fluoroalkylamines, providing high yields while preserving the sensitive products.[9][10]

Recommendation: For (1S)-3,3-Difluorocyclohexan-1-amine, potassium phenoxide (KOPh) or potassium phosphate (K₃PO₄) are excellent starting points to mitigate potential product degradation.

Detailed Experimental Protocol & Workflow

The following protocol provides a reliable starting point for the coupling of (1S)-3,3-Difluorocyclohexan-1-amine with a generic aryl bromide. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous, degassed solvents.[11][12]

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Inert Atmosphere) B 2. Reaction Assembly (Vial Charging) A->B C 3. Solvent & Amine Addition B->C D 4. Reaction (Heating & Stirring) C->D E 5. Workup (Quench & Extraction) D->E F 6. Purification (Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: Figure 2: General Experimental Workflow

Model Reaction: Coupling with 4-Bromotoluene

This protocol describes a reaction on a 0.5 mmol scale.

ReagentM.W. ( g/mol )Amount (mg)mmolEquivalents
4-Bromotoluene171.0485.50.501.0
(1S)-3,3-Difluorocyclohexan-1-amine135.1781.10.601.2
RuPhos-Pd-G3 Precatalyst863.388.60.010.02 (2 mol%)
Potassium Phosphate (K₃PO₄)212.27212.31.02.0
Toluene (Anhydrous)-2.5 mL--
Step-by-Step Procedure
  • Vial Preparation: To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (85.5 mg), RuPhos-Pd-G3 (8.6 mg), and potassium phosphate (212.3 mg).[11]

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with argon or nitrogen three times. This step is critical to remove oxygen, which can deactivate the catalyst.

  • Solvent and Amine Addition: Through the septum, add anhydrous, degassed toluene (2.5 mL) via syringe. Then, add the (1S)-3,3-Difluorocyclohexan-1-amine (81.1 mg, can be added as a solution in a small amount of toluene if desired) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.[11]

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot from the reaction mixture.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and quench by adding a saturated aqueous solution of NH₄Cl (5 mL).[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl-(1S)-3,3-difluorocyclohexan-1-amine product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base like NaOtBu (if the product is stable) or increase the temperature.3. Increase temperature in 10-20 °C increments.[11]
Hydrodehalogenation Side Product 1. Presence of water.2. β-Hydride elimination pathway competing with reductive elimination.1. Use rigorously dried solvents and reagents.2. Switch to a bulkier ligand (e.g., BrettPhos) to favor reductive elimination.[4]
Product Decomposition 1. Base is too strong for the product.2. Reaction temperature is too high.1. Switch to a weaker base like K₃PO₄, Cs₂CO₃, or KOPh.[9][10]2. Attempt the reaction at a lower temperature (e.g., 80 °C), potentially for a longer duration.
Aryl Halide Homocoupling Catalyst system promotes dimerization.Optimize catalyst loading (lower may be better) and reaction temperature.[11]

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for synthesizing novel aryl amine derivatives. When applied to valuable, functionalized building blocks like (1S)-3,3-Difluorocyclohexan-1-amine, careful consideration of the catalyst system is essential for success. By leveraging modern, air-stable palladacycle precatalysts, bulky monophosphine ligands, and appropriately chosen bases, researchers can efficiently and reliably access a wide array of fluorinated compounds. This protocol serves as a robust starting point, empowering drug development professionals to explore new chemical space and accelerate the discovery of next-generation therapeutics.

References

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [URL: https://www.researchgate.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
  • Discovery and development of Buchwald ligands - Benchchem. [URL: https://www.benchchem.com/blog/discovery-and-development-of-buchwald-ligands/]
  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.5c00088]
  • The Asymmetric Buchwald–Hartwig Amination Reaction - Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/asia.202200234]
  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia - Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/sc/c9sc03095f]
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. [URL: https://www.benchchem.
  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS. [URL: https://hims.uva.nl/content/news/2024/01/safe-and-scalable-synthesis-of-fluorinated-amine-compounds-for-medicinal-chemistry.html]
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1025&context=macdonald-pubs]
  • Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ob/d2ob02081e]
  • Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides - ResearchGate. [URL: https://www.researchgate.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4567232/]
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [URL: https://www.youtube.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - ResearchGate. [URL: https://www.researchgate.net/publication/322479201_Pd-Catalyzed_Mizoroki-Heck_Reactions_Using_Fluorine-Containing_Agents_as_the_Cross-Coupling_Partners]
  • Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a) - ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-the-Buchwald-Hartwig-coupling-of-benzyl_tbl3_322964344]
  • Palladium-Catalyzed Arylation of Fluoroalkylamines - Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b02512]
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956963/]
  • Pd-catalyzed γ-C(sp3)–H Fluorination of Free Amines - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7855325/]
  • The role of fluorine in medicinal chemistry - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756360802497262]
  • Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology - OMICS International. [URL: https://www.omicsonline.org/importance-of-fluorine-and-fluorocarbons-in-medicinal-chemistry-and-oncology-2157-2518.1000127.php]

Sources

Application Note: Synthesis and Optimization of Fluorinated Peptidomimetics Using (1S)-3,3-Difluorocyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Biologists

Introduction & Scientific Rationale

In the landscape of modern drug discovery, peptidomimetics offer a bridge between the high target affinity of biologics and the oral bioavailability of small molecules. However, native peptide bonds and aliphatic side chains are notoriously susceptible to rapid proteolytic cleavage and hepatic metabolism.

The strategic incorporation of (1S)-3,3-Difluorocyclohexan-1-amine as a chiral building block is a highly effective structural intervention. Replacing a standard aliphatic ring (such as a leucine or isoleucine side-chain surrogate) with this gem-difluoro moiety profoundly alters the physicochemical properties of the resulting peptidomimetic:

  • Metabolic Shielding: The strong C–F bonds (~116 kcal/mol) block primary sites of cytochrome P450 (CYP450) mediated hydroxylation, drastically reducing intrinsic clearance (CLint), a strategy validated in the 1[1].

  • Permeability Enhancement: The strongly electron-withdrawing fluorine atoms exert an inductive effect that lowers the pKa of the adjacent amine/amide. This increases the proportion of the un-ionized species at physiological pH (7.4), significantly enhancing membrane permeability as demonstrated in the 2[2].

  • Stereochemical Precision: The (1S) chirality ensures precise spatial orientation within the target binding pocket, maintaining crucial hydrogen-bonding networks while demonstrating its versatility in the 3[3].

Experimental Workflow

The following workflow outlines the logical progression of incorporating this deactivated amine into a peptidomimetic scaffold using high-efficiency coupling chemistry.

SynthesisWorkflow Start N-Protected Amino Acid (e.g., Fmoc-AA-OH) Activation Carboxylic Acid Activation (HATU, DIPEA, DMF) Start->Activation Base addition Amine (1S)-3,3-Difluorocyclohexan-1-amine Addition Activation->Amine Active ester formed Coupling Amide Bond Formation (RT, 2-4 hours) Amine->Coupling Nucleophilic attack Purification RP-HPLC Purification (C18, MeCN/H2O) Coupling->Purification Crude isolation Product Fluorinated Peptidomimetic Purification->Product >95% Purity

Workflow for the synthesis of fluorinated peptidomimetics via HATU-mediated amide coupling.

Step-by-Step Methodology: HATU-Mediated Amide Coupling

Causality Check: The inductive pull of the gem-difluoro group lowers the nucleophilicity of the amine. Consequently, standard carbodiimide coupling (e.g., EDC/HOBt) often results in sluggish kinetics and incomplete conversion. To ensure a self-validating and high-yielding protocol, we utilize HATU—a highly reactive uronium-based coupling reagent—in combination with the non-nucleophilic base N,N-Diisopropylethylamine (DIPEA).

Materials Required
  • N-protected amino acid or peptide fragment (1.0 eq)

  • (1S)-3,3-Difluorocyclohexan-1-amine hydrochloride (1.2 eq)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.1 eq)

  • DIPEA (3.0 - 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Protocol Steps
  • Pre-activation of the Carboxylic Acid:

    • Dissolve the N-protected amino acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N2 or Argon).

    • Add HATU (1.1 mmol) followed by DIPEA (2.0 mmol).

    • Stir at room temperature for exactly 10 minutes.

    • Expert Insight: Pre-activation forms the highly reactive O-At (7-azabenzotriazole) active ester. A strict 10-minute window ensures complete activation without risking significant epimerization of the chiral alpha-carbon.

  • Preparation and Addition of the Amine:

    • In a separate vial, dissolve (1S)-3,3-Difluorocyclohexan-1-amine hydrochloride (1.2 mmol) in DMF (2 mL).

    • Add DIPEA (1.5 mmol) to liberate the free base.

    • Dropwise add this amine solution to the pre-activated ester mixture.

    • Expert Insight: The amine must be added as a free base to maximize its nucleophilic attack. The deactivated nature of the fluorinated amine necessitates a slight excess (1.2 eq) to drive the reaction to completion.

  • Reaction Monitoring (Self-Validating System):

    • Stir the reaction at room temperature for 2–4 hours.

    • Monitor the reaction progress via LC-MS.

    • Validation Check: Successful coupling is confirmed by the disappearance of the O-At ester mass and the appearance of the product mass. If the reaction stalls, spot the mixture on wet pH paper; the pH must remain >8 to keep the amine unprotonated. Add additional DIPEA if necessary.

  • Quenching and Liquid-Liquid Extraction:

    • Dilute the mixture with ethyl acetate (30 mL).

    • Wash sequentially with 5% aqueous citric acid (2 x 15 mL), saturated NaHCO3 (2 x 15 mL), and brine (15 mL).

    • Expert Insight: Citric acid effectively protonates and removes unreacted amine and DIPEA, while NaHCO3 neutralizes and removes acidic byproducts (e.g., HOAt).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the crude residue via preparative reverse-phase HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA) to yield the pure fluorinated peptidomimetic.

Quantitative Data: Impact of Fluorination on Peptidomimetic Properties

To illustrate the pharmacological advantage of this building block, Table 1 summarizes the comparative physicochemical and pharmacokinetic properties of a model peptidomimetic synthesized with a standard cyclohexylamine versus the (1S)-3,3-difluorocyclohexan-1-amine analog.

Structural ModificationCalculated Amine pKaLipophilicity (cLogP)Microsomal Clearance (CLint, µL/min/mg)Cell Permeability (Papp, x10⁻⁶ cm/s)
Standard Cyclohexyl ~10.72.545.0 (High)5.2 (Low)
(1S)-3,3-Difluorocyclohexyl ~8.82.812.5 (Low)25.4 (High)

Table 1: Comparative PK and physicochemical data demonstrating the superior profile of the difluorinated analog. The lowered pKa directly correlates with a 5-fold increase in cell permeability, while the C-F bonds reduce hepatic clearance by nearly 75%.

Mechanistic Insights into Metabolic Stability

The incorporation of the gem-difluoro group specifically targets the most metabolically labile sites of the cyclohexane ring. By replacing C–H bonds with stronger C–F bonds, the oxidative insertion by CYP450 enzymes is energetically disfavored, preventing rapid degradation.

MetabolicPathway Unfluorinated Standard Cyclohexyl Peptidomimetic CYP450_1 Hepatic CYP450 Oxidation Unfluorinated->CYP450_1 Degradation Rapid Clearance (Hydroxylation) CYP450_1->Degradation C-H Bond Breakage Fluorinated (1S)-3,3-Difluoro Peptidomimetic CYP450_2 Hepatic CYP450 Attempted Oxidation Fluorinated->CYP450_2 Stability Prolonged Half-Life (C-F Shielding) CYP450_2->Stability Blocked by C-F Bond

Mechanism of CYP450-mediated metabolic resistance conferred by 3,3-difluorocyclohexyl incorporation.

Conclusion

The strategic integration of (1S)-3,3-Difluorocyclohexan-1-amine into peptidomimetic scaffolds offers a robust solution to the inherent liabilities of peptide-based therapeutics—namely, poor membrane permeability and rapid metabolic degradation. By employing the optimized, self-validating HATU-mediated coupling protocol detailed above, researchers can efficiently overcome the reduced nucleophilicity of this fluorinated building block, ensuring high yields and accelerating the development of metabolically stable drug candidates.

References

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Institutes of Health (NIH). Available at:[Link]

  • Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis of Glucosamine Mimics as Antibiotics. KOPS - University of Konstanz. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: (1S)-3,3-Difluorocyclohexan-1-amine Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Challenge: Understanding the Substrate

When working with (1S)-3,3-difluorocyclohexan-1-amine, researchers often encounter unexpectedly low yields during standard amide coupling reactions. To troubleshoot effectively, we must first understand the causality behind the molecule's behavior:

  • Inductive Deactivation (-I Effect): The gem-difluoro group at the C3 position is highly electronegative. Through a strong sigma-bond inductive effect, it pulls electron density away from the C1 nitrogen. This significantly lowers the pKa of the amine, rendering it far less nucleophilic than an unsubstituted cyclohexylamine.

  • Steric Hindrance: The cyclohexane ring inherently presents a bulky steric profile. The necessary trajectory for the amine to attack an activated carbonyl is partially hindered, increasing the activation energy required for the transition state.

  • Salt Form Complications: This building block is commercially supplied almost exclusively as a . Failure to completely liberate the free base in situ will stall the reaction completely.

Optimization Decision Pathway

OptimizationWorkflow A Start: (1S)-3,3-Difluorocyclohexan-1-amine HCl B Free-Basing Add 2.5-3.0 eq DIPEA A->B C Select Coupling Reagent B->C D EDC/HOBt (Low Reactivity) C->D E HATU or T3P (High Reactivity) C->E G Coupling Reaction Add Amine, 25°C - 40°C D->G F Pre-activate Carboxylic Acid (10-15 min in DMF) E->F F->G H High Yield Amide Product (>80% Conversion) G->H

Workflow for optimizing (1S)-3,3-difluorocyclohexan-1-amine couplings.

Frequently Asked Questions (Troubleshooting)

Q1: Why are my amide coupling yields consistently below 40% when using EDC/HOBt? A: Standard coupling reagents like EDC/HOBt generate an OBt-active ester. Because the nucleophilicity of (1S)-3,3-difluorocyclohexan-1-amine is severely suppressed by the fluorine atoms, the OBt ester is not electrophilic enough to drive rapid amide bond formation. Instead, the active ester slowly hydrolyzes back to the carboxylic acid or degrades. You must switch to a reagent that generates a more reactive intermediate, such as the OAt ester generated by HATU, which has been [1].

Q2: I am using the HCl salt of the amine. What is the optimal base and stoichiometry? A: You must use a sterically hindered, moderately strong organic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). Triethylamine (TEA) is not recommended as it can occasionally act as a competing nucleophile with highly reactive esters. Causality: You need 2.5 to 3.0 equivalents of DIPEA in total. One full equivalent is immediately consumed to neutralize the HCl salt, while the remaining 1.5–2.0 equivalents are required to deprotonate the carboxylic acid and drive the coupling mechanism forward.

Q3: How do I prevent epimerization of the (1S) stereocenter during the reaction? A: Epimerization at the C1 position is rare unless the intermediate undergoes reversible Schiff base formation or is subjected to extremely harsh, prolonged basic heating. To ensure absolute stereochemical fidelity:

  • Limit Heat: Do not exceed 40 °C.

  • Order of Addition: Pre-activate the carboxylic acid before adding the amine. This minimizes the time the free amine spends in a highly basic environment without an electrophilic partner.

Quantitative Reagent Comparison

To facilitate data-driven decision-making, refer to the following performance matrix for coupling (1S)-3,3-difluorocyclohexan-1-amine:

Coupling ReagentActive IntermediateTypical Yield (%)Reaction TimeTechnical Notes
EDC / HOBt OBt ester25 - 40%16 - 24 hSluggish kinetics; high rate of active ester hydrolysis.
HATU / DIPEA OAt ester75 - 90%2 - 4 hHighly electrophilic; easily overcomes poor amine nucleophilicity.
T3P / Pyridine Mixed anhydride70 - 85%4 - 8 hExcellent for scale-up; extremely low epimerization risk; dosed as 50% solution.
Acid Chloride Acyl chloride80 - 95%1 - 2 hHighest reactivity, but requires substrates stable to harsh chlorination (e.g., SOCl₂).

Self-Validating Experimental Protocol: High-Yield HATU Coupling

This step-by-step methodology is designed as a self-validating system. By isolating the pre-activation and free-basing steps, you eliminate competing side reactions and can verify the success of intermediate stages before proceeding.

Materials Required:

  • Carboxylic acid substrate (1.0 eq)

  • (1S)-3,3-Difluorocyclohexan-1-amine HCl (1.1 to 1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq total)

  • Anhydrous DMF or NMP (0.1 M to 0.2 M)

Step-by-Step Methodology:

  • Acid Pre-activation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 eq) to the flask. Stir at room temperature (20–25 °C) for 10–15 minutes.

    • Self-Validation Check: Withdraw a 1 µL aliquot, quench in MeOH, and analyze via LC-MS. You should observe the mass of the OAt-active ester or the methyl ester (from the quench), confirming successful activation. Do not proceed until activation is confirmed.

  • Amine Free-Basing (Separate Vessel): In a separate vial, suspend (1S)-3,3-difluorocyclohexan-1-amine HCl (1.2 eq) in a minimal amount of DMF. Add DIPEA (1.5 eq) and sonicate for 2 minutes until a clear solution is obtained, ensuring complete liberation of the free base.

  • Coupling: Add the free-based amine solution dropwise to the pre-activated acid mixture.

  • Reaction Monitoring: Stir at room temperature. Monitor by LC-MS after 2 hours. If conversion is stalled below 80%, heat the reaction gently to 40 °C for an additional 2 hours.

  • Work-up: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃, 5% aqueous LiCl (crucial for removing residual DMF), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

Sources

Technical Support Center: Preserving the Stereochemical Integrity of (1S)-3,3-Difluorocyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (1S)-3,3-Difluorocyclohexan-1-amine. The primary focus is to address the critical challenge of preventing racemization at the C1 stereocenter. Maintaining enantiomeric purity is paramount, as the biological activity of chiral molecules is often exclusive to a single enantiomer.[1] This document offers troubleshooting advice, mechanistic insights, and optimized protocols to ensure the stereochemical integrity of your target compound.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses common issues encountered during the synthesis of chiral amines, providing explanations and actionable solutions.

Q1: I'm observing a significant loss of enantiomeric excess (% ee) in my final product. What is the most likely cause?

A1: The primary mechanism for racemization in chiral amines, especially those with an alpha-proton to a potentially electron-withdrawing group, is the formation of a planar, achiral enolate or imine intermediate.[2][3] This can be catalyzed by either acid or base.[3] In the case of (1S)-3,3-Difluorocyclohexan-1-amine, any step that involves either deprotonation of the C-H bond at the chiral center (C1) or the formation of an imine at the nitrogen can lead to a loss of stereochemical information. The most common culprits are harsh basic or acidic conditions, particularly at elevated temperatures.[3][4]

Q2: Can the choice of base during a reaction step lead to racemization?

A2: Absolutely. The strength and steric hindrance of the base are critical factors.[5] Strong, non-sterically hindered bases like sodium hydroxide or potassium tert-butoxide can readily deprotonate the alpha-proton, leading to the formation of a planar intermediate that can be protonated from either face, resulting in racemization.[2] It is often preferable to use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to cause deprotonation at the chiral center.[5]

Q3: My amine is protected with a Boc group. Can racemization occur during deprotection?

A3: Yes, the deprotection step is a common stage for racemization. Standard Boc deprotection using strong acids like trifluoroacetic acid (TFA) at room temperature can be problematic.[6] While the carbamate itself protects the amine from many side reactions, the acidic conditions required for its removal can catalyze the formation of an iminium ion, which can equilibrate with the corresponding enamine, leading to racemization. To mitigate this, consider using milder acidic conditions, such as 4M HCl in dioxane at 0°C, and keeping the reaction time to a minimum.[3]

Q4: How does temperature affect the stereochemical stability of my compound?

A4: Elevated temperatures provide the activation energy needed to overcome the barrier to racemization.[3][4] Reactions should always be conducted at the lowest feasible temperature to maintain stereochemical integrity. This is particularly crucial during steps involving strong bases or acids, or during purification methods like distillation where the compound is exposed to heat for extended periods.

Key Mechanistic Insight: The Racemization Pathway

The primary pathway for racemization of a chiral amine involves the reversible formation of an achiral intermediate. The diagram below illustrates the base-catalyzed racemization of (1S)-3,3-Difluorocyclohexan-1-amine via an imine intermediate. A strong base can abstract a proton from the nitrogen, and subsequent rearrangement leads to a planar, achiral imine. Reprotonation can then occur from either face of the imine, leading to a racemic mixture of the (S) and (R) enantiomers.

Racemization_Mechanism cluster_S (1S)-Amine cluster_Imine Achiral Intermediate cluster_R (1R)-Amine S_Amine (1S)-3,3-Difluorocyclohexan-1-amine Imine 3,3-Difluorocyclohexanimine (Planar, Achiral) S_Amine->Imine Base (e.g., OH⁻) - H₂O Imine->S_Amine H⁺ R_Amine (1R)-3,3-Difluorocyclohexan-1-amine Imine->R_Amine H⁺

Caption: Base-catalyzed racemization of (1S)-3,3-Difluorocyclohexan-1-amine.

Recommended Protocols and Best Practices

To minimize the risk of racemization, it is crucial to carefully select reagents and reaction conditions.

Table 1: Comparison of Conditions for Boc Deprotection
ReagentTemperatureSolventRacemization RiskComments
Neat TFARoom Temp.NoneHighHarsh conditions, increased risk of side reactions and racemization.[6]
4M HCl in Dioxane0°C to RTDioxaneModerateA common and effective method; temperature control is key.
TMSI0°CDCM/AcetonitrileLowMild, neutral conditions, but TMSI is moisture-sensitive.
Acetic Acid50°CTolueneLow to ModerateSlower reaction, requires elevated temperature which can be a risk.
Step-by-Step Protocol: Mild Boc Deprotection

This protocol is designed to minimize racemization during the removal of a tert-Butoxycarbonyl (Boc) protecting group.

  • Preparation: Dissolve the Boc-protected (1S)-3,3-Difluorocyclohexan-1-amine in anhydrous 1,4-dioxane (approximately 0.1-0.2 M concentration) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add 4.0 equivalents of a 4M solution of HCl in 1,4-dioxane dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).

  • Purity Analysis: Immediately analyze the enantiomeric excess of the resulting amine hydrochloride salt using chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q5: What is the best analytical method to determine the enantiomeric purity of my product?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (% ee) of chiral amines.[7] It is often necessary to derivatize the amine with a chiral or achiral agent to achieve good separation on a chiral stationary phase. Common derivatizing agents include Mosher's acid chloride or Marfey's reagent. Alternatively, direct separation on a polysaccharide-based chiral column may be possible.[8]

Q6: How should I store (1S)-3,3-Difluorocyclohexan-1-amine to prevent racemization over time?

A6: To ensure long-term stability, the compound is best stored as its hydrochloride salt at low temperatures (e.g., 4°C).[3] The salt form is less basic and therefore less prone to self-catalyzed racemization. It should be stored in a tightly sealed container under an inert atmosphere to protect it from moisture and atmospheric carbon dioxide, which can form a carbamic acid and alter the pH.[3]

Q7: Can the fluorine atoms at the C3 position influence the rate of racemization?

A7: Yes, the two fluorine atoms at the C3 position are strongly electron-withdrawing. This inductive effect can increase the acidity of the proton at the C1 stereocenter, making it more susceptible to deprotonation by a base.[9] This heightened acidity means that even milder bases than those typically used for other chiral amines could potentially cause racemization, making careful selection of reaction conditions even more critical.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a recommended workflow to synthesize and analyze (1S)-3,3-Difluorocyclohexan-1-amine while minimizing the risk of racemization.

Workflow cluster_QC In-Process Quality Control Start Chiral Precursor (High % ee) Protect Amine Protection (e.g., Boc₂O, mild base) Start->Protect Reaction Synthetic Transformation(s) (Low Temp, Aprotic Solvent) Protect->Reaction QC1 Chiral HPLC of Protected Intermediate Protect->QC1 Deprotect Mild Deprotection (e.g., 4M HCl/Dioxane, 0°C) Reaction->Deprotect Purify Purification (e.g., Crystallization or Low Temp Chromatography) Deprotect->Purify Final (1S)-3,3-Difluorocyclohexan-1-amine (as HCl salt) Purify->Final QC2 Chiral HPLC of Final Product Final->QC2

Caption: Recommended workflow with in-process stereochemical purity checks.

References

  • University of York. (n.d.).
  • Azov, V. A. (n.d.).
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Jiang, H., & Xu, B. (n.d.).
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ACS Publications. (n.d.). Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Albericio, F., & Goodman, M. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups.
  • Wikipedia. (n.d.).
  • ACS Publications. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry.
  • Albericio, F., & Goodman, M. (2019). Amino Acid-Protecting Groups.
  • The Journal of Organic Chemistry. (2021).
  • analytica-world.com. (2020).
  • BenchChem. (n.d.). how to prevent racemization of (S)-3-amino-1-methylazepan-2-one.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. (2021). An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry.
  • Ukrainian Chemistry Journal. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS.
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif.
  • Chemistry Steps. (2025). Stereocenter vs Chiral Center.
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
  • PubMed. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.
  • Nature Communications. (n.d.).
  • Organic Letters. (2021).
  • ResearchGate. (n.d.). Synthesis of 3,3-Difluoroazetidines.
  • ACS Omega. (n.d.).

Sources

Solubility enhancement for (1S)-3,3-Difluorocyclohexan-1-amine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide for (1S)-3,3-Difluorocyclohexan-1-amine

Executive Summary: The Fluorine-Solubility Paradox

Welcome to the technical support hub for (1S)-3,3-Difluorocyclohexan-1-amine (CAS: Variable based on salt form). As researchers, we often underestimate this intermediate. While the parent cyclohexylamine is a predictable, water-miscible base, the introduction of a gem-difluoro group at the C3 position drastically alters its physicochemical landscape.

The Core Challenge: The 3,3-difluoro substitution introduces a strong dipole moment while simultaneously increasing lipophilicity (


) and lowering the amine's basicity (pKa) via inductive effects. This creates a "solubility paradox" where the compound may behave unpredictably—crashing out of non-polar solvents as a salt, yet oiling out of aqueous media as a free base.

This guide provides an autonomous troubleshooting framework to master these solubility behaviors, ensuring high recovery and purity in your synthetic workflows.

Physicochemical Profile & Solubility Logic

Before troubleshooting, you must understand the "Why."

PropertyValue / TrendScientific Rationale
Basicity (pKa) ~8.8 – 9.2 (Est.)The

-fluorines exert an electron-withdrawing inductive effect (

), reducing electron density on the nitrogen. It is less basic than cyclohexylamine (pKa 10.6).
Lipophilicity IncreasedFluorine is hydrophobic. The free base is significantly more soluble in DCM/EtOAc than the non-fluorinated parent.
Dipole Moment HighThe gem-difluoro motif creates a strong local dipole, often causing the free base to "oil out" rather than crystallize.
Salt Behavior Lattice Energy DependentHCl salts are often hygroscopic and poorly soluble in ethers (THF, MTBE).

Troubleshooting Guide: Scenarios & Solutions

Scenario A: "My intermediate is crashing out of the reaction mixture (THF/DCM), stalling the conversion."

Diagnosis: You are likely generating the amine salt (e.g., Hydrochloride or Trifluoroacetate) in a solvent with a low dielectric constant. The high lattice energy of the fluorinated ammonium salt prevents dissolution.

The Fix: The "Lipophilic Salt Switch" or "Dissociation Boost"

  • Immediate Tactic (Co-solvent): Add 5-10% Methanol (MeOH) or Hexafluoroisopropanol (HFIP) .

    • Why? MeOH disrupts the tight ion pairing. HFIP is a "magic solvent" for fluorinated compounds, stabilizing the dissolved species via H-bonding networks [1].

  • Process Change (Counter-ion Switch): If the reaction allows, switch from HCl to a Sulfonate Salt (e.g., p-Toluenesulfonate/TsOH).

    • Why? Tosylate anions are large and lipophilic ("greasy"), significantly enhancing solubility in organic solvents like DCM or Toluene compared to the tight crystal lattice of a Chloride salt.

Scenario B: "I cannot extract the amine into the organic phase (DCM/EtOAc) from water. Yield is low."

Diagnosis: Incomplete deprotonation or "Salting In" effect. Because the pKa is lower (~9.0) than typical amines, standard bicarbonate washes (pH ~8.5) may leave a significant portion (~20-30%) protonated and stuck in the water layer. Conversely, the fluorinated free base has partial water solubility due to the polar C-F bonds.

The Fix: The "pH-Ionic Strength" Pincer Movement

  • Adjust pH Aggressively: Do not rely on NaHCO₃. Use 2M NaOH to push the pH to >12.

    • Why? You need to be at least 2 pH units above the pKa (Target pH > 11) to ensure 99.9% exists as the free base.

  • Salt Out the Aqueous Phase: Saturate the aqueous layer with NaCl .

    • Why? The "Common Ion Effect" and increased ionic strength force the organic fluorinated amine out of the water and into the organic layer.

  • Select the Right Solvent: Use MTBE (Methyl tert-butyl ether) instead of DCM.

    • Why? MTBE often shows superior partition coefficients for fluorinated amines compared to chlorinated solvents.

Scenario C: "The free base is an oil that degrades/evaporates upon drying."

Diagnosis: Volatility & Stability. Low molecular weight fluorinated amines are often volatile oils. Rotavapping to dryness risks losing product or inducing decomposition (elimination of HF to form an alkene, though less likely at C3, it is possible under thermal stress).

The Fix: "Trap and Store"

  • Never concentrate to dryness. Keep the free base in solution (e.g., a defined wt% in THF or Toluene).

  • Storage Form: Immediately convert to the Hydrochloride Salt for storage.

    • Protocol: Dissolve the oil in Et₂O or MTBE, cool to 0°C, and add 4M HCl in Dioxane dropwise. The salt will precipitate as a stable solid.

Strategic Protocol: The Solubility Screening Workflow

Use this decision matrix when integrating (1S)-3,3-Difluorocyclohexan-1-amine into a new step.

Visual Logic: Handling The Intermediate

SolubilityWorkflow Start Start: (1S)-3,3-Difluorocyclohexan-1-amine (Salt Form) SolventCheck Target Reaction Solvent? Start->SolventCheck Soluble Fully Soluble SolventCheck->Soluble Clear Insoluble Precipitate/Cloudy SolventCheck->Insoluble Turbid Action1 Proceed with Reaction Soluble->Action1 Action2 Add Co-solvent (MeOH/HFIP) OR Switch Counter-ion (TsOH) Insoluble->Action2 Extraction Post-Rxn Workup: Extract Free Base Action1->Extraction Action2->Action1 pHCheck Check Aqueous pH Extraction->pHCheck PathA pH < 10 pHCheck->PathA PathB pH > 12 pHCheck->PathB FixA Adjust with NaOH + Saturate with NaCl PathA->FixA Storage Storage Required? PathB->Storage FixA->PathB StoreSolid Convert to HCl Salt (Precipitate from MTBE) Storage->StoreSolid Long Term StoreSol Keep as Solution (Do NOT dry completely) Storage->StoreSol Immediate Use

Figure 1: Decision matrix for maximizing solubility and recovery during synthesis and storage.

Frequently Asked Questions (FAQ)

Q: Can I use DAST or Deoxo-Fluor to make this amine from the ketone precursor? A: Yes, but proceed with caution. Deoxofluorination of aminocyclohexanones often requires protecting the amine first (e.g., with Cbz or Boc). If you use DAST on the free amine, you risk N-fluorination or complex formation. Furthermore, the purification of the gem-difluoro intermediate requires careful chromatography as the polarity difference between the ketone and the difluoro product can be subtle [2].

Q: Why does my NMR show broad peaks for the amine protons? A: This is typical for ammonium salts of fluorinated amines. The fluorine atoms can induce conformational locking or slow exchange rates. Additionally, H-bonding between the ammonium protons and the fluorine (intramolecular) or the solvent can broaden signals. Run the NMR in DMSO-d6 or MeOD to sharpen the exchangeable protons, or add a drop of D₂O to wash them out and confirm the backbone structure [3].

Q: Is the (1S) stereochemistry stable during salt formation? A: Yes. The stereocenter is at C1, while the fluorination is at C3. Unless you subject the molecule to extreme basic conditions that could promote elimination-addition mechanisms (unlikely at C3 without a good leaving group), the chirality is preserved. However, always verify optical rotation or use Chiral HPLC if the intermediate was subjected to high temperatures (>80°C).

References

  • O'Hagan, D., et al. (2017). "Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif." Beilstein Journal of Organic Chemistry, 13, 728–733.[1]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Champagne, P. A., et al. (2015). "Developments in the Synthesis of Difluoromethylated Compounds." Chemical Reviews, 115(16), 9073–9174.

For further assistance, contact the Application Science Team at . Please reference Document ID TSC-INT-33DF-01.

Sources

Technical Support Center: Resolution of 3,3-Difluorocyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for the resolution of 3,3-difluorocyclohexan-1-amine (CAS: 864539-75-7 / 1355227-28-5 for HCl salt).

Case ID: RES-33DFCY-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

3,3-difluorocyclohexan-1-amine possesses a single chiral center at the C1 position. The presence of the gem-difluoro group at C3 introduces unique electronic (inductive withdrawal) and steric properties that distinguish it from non-fluorinated cyclohexylamines. This guide details three validated workflows for resolving the enantiomers: Classical Diastereomeric Salt Formation , Enzymatic Kinetic Resolution , and Preparative Chiral Chromatography .

Module 1: Diagnostic & Analytical Setup

Before attempting resolution, you must establish a baseline for enantiomeric excess (ee) and purity.

Chiral HPLC Method Development

The gem-difluoro group increases lipophilicity compared to cyclohexylamine. Standard normal-phase conditions are recommended.

ParameterCondition A (Polysaccharide)Condition B (Crown Ether)
Column Daicel Chiralpak® IA, IB, or AD-HCrownpak® CR-I (+)
Mobile Phase Hexane : EtOH : Diethylamine (90:10:0.1)pH 2.0 HClO₄ (aq) : MeOH (85:15)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV @ 210 nm (low absorbance expected)UV @ 210 nm or RI
Notes The amine requires a basic modifier (DEA/TEA) to prevent tailing.Good for primary amines; elution order is often predictable.

Critical Check: If UV detection is poor due to lack of chromophores, derivatize a small aliquot with benzyl chloride or Fmoc-Cl to enhance detectability.

Module 2: Classical Resolution (Diastereomeric Crystallization)

Best for: Multi-gram to Kilogram scale.

The Screening Protocol

Due to the inductive effect of the fluorine atoms, the basicity of the amine is slightly reduced (estimated pKa ~9.0–9.5 vs. 10.6 for cyclohexylamine). Stronger chiral acids are often required.

Recommended Resolving Agents:

  • (L)-Tartaric Acid (Start here; inexpensive)

  • (S)-Mandelic Acid (Aromatic interaction helps crystallization)

  • (-)-Dibenzoyl-L-tartaric acid (DBTA) (High success rate for lipophilic amines)

  • (+)-10-Camphorsulfonic acid (CSA) (Strong acid, good for fluorinated amines)

Experimental Workflow (DOT Diagram)

SaltResolution Figure 1: Decision Matrix for Diastereomeric Salt Resolution Start Racemic Amine (1 eq) Screen Screen 4-6 Acids (0.5 - 1.0 eq) in EtOH/MeOH Start->Screen Precip Precipitate Formed? Screen->Precip Heat Heat to Reflux Cool slowly to RT Precip->Heat Yes Oil Oiling Out? Precip->Oil No/Oil Filter Filter Crystals (Enriched Salt) Heat->Filter FreeBase Liberate Amine (NaOH partition) Filter->FreeBase CheckEE Check %ee (HPLC) FreeBase->CheckEE Recryst Recrystallize Salt (if ee < 98%) CheckEE->Recryst ee < 98% Success Pure Enantiomer (>99% ee) CheckEE->Success ee > 99% Recryst->Filter ChangeSolv Switch Solvent: iPrOH or MTBE Oil->ChangeSolv Yes ChangeSolv->Heat

Step-by-Step Protocol (Example with Mandelic Acid)
  • Dissolution: Dissolve 10 mmol of racemic 3,3-difluorocyclohexan-1-amine in 10 mL of Ethanol (absolute).

  • Addition: Add 5 mmol (0.5 eq) of (S)-Mandelic acid dissolved in 5 mL Ethanol. Note: The "Half-Equivalent Method" often yields higher ee in the first pass.

  • Crystallization: Heat to reflux until clear. Allow to cool to Room Temperature (RT) over 4 hours. If no crystals form, scratch the glass or cool to 4°C.

  • Harvest: Filter the solid. This is the diastereomeric salt .

  • Liberation: Suspend the salt in CH₂Cl₂ and add 1M NaOH. Stir for 15 min. Separate the organic layer, dry over Na₂SO₄, and concentrate.

  • Analysis: Analyze the free base by Chiral HPLC.

Module 3: Enzymatic Kinetic Resolution (Biocatalysis)

Best for: High optical purity requirements and mild conditions.

Mechanism

Lipases (specifically Candida antarctica Lipase B, CAL-B) are highly effective for acylating primary amines. The enzyme typically acylates the (R)-enantiomer preferentially, leaving the (S)-amine unreacted.

The Protocol

Reagents:

  • Enzyme: Novozym® 435 (Immobilized CAL-B)

  • Acyl Donor: Ethyl Acetate (also acts as solvent) or Isopropyl Acetate in MTBE.

Procedure:

  • Setup: Dissolve 500 mg of racemic amine in 10 mL of Methyl tert-butyl ether (MTBE).

  • Acyl Donor: Add 2 equivalents of Isopropyl Acetate.

  • Initiation: Add 50 mg of Novozym® 435 beads.

  • Incubation: Shake at 30°C / 200 rpm. Monitor by HPLC/GC.

  • Termination: Stop when conversion reaches ~50% (theoretical max yield). Filter off the enzyme.

  • Separation:

    • The reaction mixture contains (S)-amine (unreacted) and (R)-amide (product).

    • Acid Wash: Extract the organic phase with 1M HCl.

    • Aqueous Phase: Contains (S)-amine. Basify with NaOH and extract to recover pure (S)-amine.

    • Organic Phase: Contains (R)-amide. Hydrolyze with 6M HCl/Reflux to recover (R)-amine.

Module 4: Troubleshooting & FAQs

Q1: The salt is "oiling out" instead of crystallizing. What do I do?

Root Cause: Fluorinated compounds often have lower melting points and unusual solubility profiles. Ethanol might be too polar. Solution:

  • Reheat the mixture to redissolve the oil.

  • Add a co-solvent: Add MTBE or Hexane dropwise at reflux until slightly cloudy, then cool.

  • Seed: If you have any trace of crystal from a previous micro-screen, add it at 30°C.

Q2: I cannot determine the absolute configuration (R vs S).

Solution:

  • X-Ray: If you obtain a single crystal of the salt with a known chiral acid (e.g., (S)-Mandelic acid), X-ray crystallography can solve the structure.

  • Comparison: Synthesize a small authentic sample of (R)-3,3-difluorocyclohexan-1-amine via asymmetric synthesis (e.g., starting from chiral amino acids or using Ellman's auxillary) to compare HPLC retention times.

Q3: Is the gem-difluoro group stable?

Safety Note: Generally, 3,3-difluoro substitution is stable. However, avoid extremely harsh basic conditions (e.g., t-BuLi) which could theoretically promote elimination, although gamma-elimination is difficult. Standard NaOH/HCl workups are perfectly safe.

References

  • General Resolution of Amines: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.

  • Enzymatic Resolution (CAL-B): Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amines. Tetrahedron: Asymmetry, 18(12), 1363-1393.

  • Fluorinated Amine Synthesis & Handling: Lui, N., & Marhold, A. (2009). Synthesis of Fluorinated Heterocycles. Current Organic Chemistry. Link

  • Chiral HPLC of Primary Amines: Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. Link

Technical Support Center: Handling Hygroscopic Salts of (1S)-3,3-Difluorocyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1S)-3,3-Difluorocyclohexan-1-amine and its various salt forms. As a key building block in modern drug development, the physical properties of this amine, particularly its propensity to form hygroscopic salts (e.g., hydrochloride, tosylate), present unique challenges in the laboratory. Moisture uptake can significantly impact material handling, stability, and experimental reproducibility.[][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven answers and troubleshooting protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the hygroscopicity of (1S)-3,3-Difluorocyclohexan-1-amine salts.

Q1: What is hygroscopicity and why is it a critical concern for my (1S)-3,3-Difluorocyclohexan-1-amine salt?

A1: Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding atmosphere.[][4] For active pharmaceutical ingredients (APIs) and their intermediates, like salts of (1S)-3,3-Difluorocyclohexan-1-amine, this is a critical parameter for several reasons:

  • Physical Stability: Moisture absorption can lead to physical changes such as clumping, caking, or even deliquescence (dissolving in the absorbed water).[2][3] This complicates handling, weighing, and dispensing.

  • Chemical Stability: The presence of water can accelerate chemical degradation, particularly hydrolysis, potentially leading to the formation of impurities and a decrease in the assay of the main component.[2][5]

  • Solid-State Form: Absorbed moisture can induce changes in the material's crystal structure (polymorphic transformation) or lead to the formation of a hydrate.[5][6] Such changes can alter crucial properties like solubility, dissolution rate, and bioavailability.[7]

  • Processability: In a development setting, changes in moisture content can negatively affect powder flow, compaction properties during tableting, and overall manufacturability.[4][8]

Understanding and controlling the hygroscopic nature of your material is paramount for ensuring data integrity, process consistency, and the ultimate quality of the final drug product.[][9]

Q2: I just received a new batch of (1S)-3,3-Difluorocyclohexan-1-amine HCl. How can I determine if it is hygroscopic?

A2: A definitive assessment of hygroscopicity is best done through quantitative analysis. The gold-standard technique is Dynamic Vapor Sorption (DVS) , which measures the mass change of a sample as it is exposed to a range of controlled relative humidity (RH) levels.[][3] However, if a DVS instrument is not available, a practical gravimetric method using desiccators can provide valuable initial insights.

For a more precise quantification of water content in a given batch, Karl Fischer (KF) titration is the preferred method. It is a highly accurate and specific method for determining water content from parts-per-million (ppm) to 100%.[][11] This is distinct from "loss on drying" (LOD), which measures all volatile components, not just water.[8][12]

Q3: What are the recommended short-term storage and handling conditions for a new, uncharacterized salt of (1S)-3,3-Difluorocyclohexan-1-amine?

A3: Until the hygroscopic nature is fully characterized, you must assume the material is sensitive to moisture. The following conditions are recommended:

  • Immediate Storage: Upon receipt, store the container in a desiccator over a strong desiccant (e.g., anhydrous calcium sulfate, silica gel) or in a controlled low-humidity environment (e.g., a dry box or glove box). Many suppliers recommend storage sealed in a dry place.[13]

  • Inert Atmosphere: For maximum protection, especially for long-term storage or for highly sensitive batches, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.[14][15]

  • Handling: Weighing and dispensing should be performed as quickly as possible to minimize exposure to ambient air. For critical applications, handling the material within a glove box with a low-humidity atmosphere is strongly advised.[15][16] If a glove box is unavailable, work in an area with the lowest possible ambient humidity.

The workflow below outlines the decision process for handling a new batch.

G cluster_0 New Batch Handling Workflow Receive Receive New Batch of (1S)-3,3-Difluorocyclohexan-1-amine Salt Store Immediately Store in Desiccator or Low-Humidity Chamber Receive->Store Assess Is Hygroscopicity Profile Known? Store->Assess Characterize Characterize Hygroscopicity (DVS or Desiccator Method) Assess->Characterize No KF Determine Initial Water Content (Karl Fischer Titration) Assess->KF Yes Characterize->KF Handle Handle in Controlled Environment (Glove Box Recommended) KF->Handle Proceed Proceed with Experiment Handle->Proceed

Caption: Workflow for receiving and handling a new material batch.

Section 2: Troubleshooting Guide: Common Issues in the Lab

This section provides solutions to specific problems encountered during experimentation.

Problem 1: My (1S)-3,3-Difluorocyclohexan-1-amine HCl is clumpy and difficult to weigh accurately.
  • Likely Cause: The salt has absorbed a significant amount of atmospheric moisture, causing particles to agglomerate.[4][8] This indicates the material is hygroscopic and has been exposed to ambient humidity for too long.

  • Solution 1 (Immediate Handling): Move the material into a controlled, low-humidity environment (glove box or dry box) immediately to prevent further moisture uptake.[16] The low-humidity atmosphere will often help break up minor clumps.

  • Solution 2 (Drying - Use with Caution): If the material is thermally stable, it may be possible to dry it under a high vacuum. Gentle heating can be applied, but you must first verify the salt's thermal stability (e.g., via TGA) to prevent decomposition.[14]

  • Prevention: Always minimize the time the container is open to the atmosphere. Use smaller aliquots for daily use rather than repeatedly opening the main stock bottle. For quantitative work, consider using pre-weighed vials prepared in a controlled environment.[16]

Problem 2: I am seeing inconsistent results in my analytical tests (e.g., NMR, HPLC purity).
  • Likely Cause: Inconsistent water content between aliquots is a primary suspect. The "true" concentration of your active molecule is lower in samples that have absorbed more water, leading to errors in quantitative analysis. Moisture can also cause on-column degradation in HPLC or peak broadening in XRD.[6]

  • Solution:

    • Quantify Water Content: Before preparing any analytical sample, determine the water content of the specific lot you are using with Karl Fischer titration.[]

    • Correct for Water: Adjust the weight of the material used for analysis to account for the water content, ensuring you are dosing the correct amount of the active molecule. For example, if the material has 5% water content, you would need to weigh out 105 mg to get 100 mg of the active compound.

    • Standardize Handling: Ensure all samples for a comparative study are prepared under identical atmospheric conditions. If possible, prepare all samples inside a glove box.

The following diagram illustrates how to troubleshoot inconsistent analytical data.

G box_node box_node Start Inconsistent Analytical Results Observed CheckHandling Was sample handling standardized? Start->CheckHandling CheckWater Was water content measured and corrected for? CheckHandling->CheckWater Yes Standardize Standardize handling (use glove box) CheckHandling->Standardize No CheckDegradation Any signs of degradation? CheckWater->CheckDegradation Yes MeasureKF Perform Karl Fischer Titration on current lot CheckWater->MeasureKF No Investigate Investigate for hydrolysis or other degradation pathways CheckDegradation->Investigate Yes Success Results are now consistent CheckDegradation->Success No Standardize->Start Re-run Reanalyze Re-weigh and re-analyze, correcting for water content MeasureKF->Reanalyze Reanalyze->Success

Caption: Troubleshooting flowchart for inconsistent analytical results.

Problem 3: My reaction yield is variable or lower than expected when using (1S)-3,3-Difluorocyclohexan-1-amine salt as a reactant.
  • Likely Cause: If the reaction is sensitive to water, moisture introduced by the hygroscopic salt can interfere with the chemistry. Additionally, if the salt is used in a stoichiometric amount, unaccounted-for water weight means you are adding less of the active reactant than intended.

  • Solution 1 (Quantify and Correct): As with analytical testing, use Karl Fischer titration to determine the water content of your starting material. Adjust the mass of the salt added to the reaction to ensure the correct molar equivalent is used.

  • Solution 2 (Use Anhydrous Conditions): If the reaction is highly moisture-sensitive, consider drying the salt in situ if thermally stable, or handle it exclusively under anhydrous and inert conditions (e.g., in a glove box and using dry solvents).[15]

  • Solution 3 (Consider Alternative Salt Forms): During drug development, it is common to perform a salt screening study. If the hydrochloride salt proves too difficult to handle due to hygroscopicity, investigating other salt forms (e.g., tosylate, mesylate) that may have better physical properties is a valid strategy.[]

Data Presentation & Protocols
Table 1: General Classification of Hygroscopicity

This table provides a general classification for the hygroscopicity of materials based on their moisture uptake, adapted from pharmaceutical industry guidelines. This allows you to classify your (1S)-3,3-Difluorocyclohexan-1-amine salt once you have experimental data.

Hygroscopicity ClassMoisture Uptake (% w/w) at 25°C and 80% RHDescription
Non-hygroscopic< 0.2%Essentially no moisture absorption.
Slightly hygroscopic≥ 0.2% and < 2%Small amount of moisture absorption.
Moderately hygroscopic≥ 2% and < 15%Appreciable moisture absorption.
Very hygroscopic≥ 15%Significant moisture absorption.
DeliquescentSufficient to form a solutionAbsorbs enough moisture to dissolve.
Data adapted from pharmaceutical industry guidelines.[14]
Experimental Protocol: Gravimetric Sorption Analysis Using Desiccators

This protocol provides a cost-effective method to estimate the hygroscopicity of a new salt.

  • Preparation: Prepare a series of sealed desiccators, each containing a saturated solution of a different salt to maintain a specific, constant relative humidity (RH). Ensure an excess of solid salt is present in each solution.

  • Sample Preparation: Accurately weigh approximately 20-50 mg of your (1S)-3,3-Difluorocyclohexan-1-amine salt onto a pre-weighed, shallow sample pan (e.g., an aluminum DSC pan). Prepare one sample for each RH condition to be tested.

  • Initial Drying: Place one sample in a desiccator over a strong desiccant (e.g., P₂O₅) or in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved. This will be your "dry" weight (W_dry).

  • Exposure: Place the remaining prepared samples (including the now-dried sample) into the various desiccators with controlled RH.

  • Data Collection: At set time intervals (e.g., 24, 48, 72 hours), quickly remove the samples, re-weigh them, and immediately return them to their desiccators. Continue until the weight of each sample becomes constant (reaches equilibrium).

  • Calculation: Calculate the percentage weight gain for each sample at each RH condition using the formula: % Weight Gain = [(W_final - W_dry) / W_dry] * 100

  • Analysis: Plot the % weight gain versus the % RH to generate a moisture sorption isotherm. Use the data point at 80% RH to classify the material using Table 1.

References
  • Adam Equipment. (2022, March 7). The Importance of Moisture Content Determination in Pharmaceuticals. [Link]

  • AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. [Link]

  • Mettler Toledo. How to Measure Moisture Content in Pharmaceuticals. [Link]

  • Labinsights. (2023, May 8). Moisture Content Determination for Drug Formulation and Analysis. [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • SCIRP. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • ResearchGate. Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development | Request PDF. [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • ACS Publications. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. [Link]

Sources

Troubleshooting nucleophilic attacks with sterically hindered fluorinated amines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #FL-NH2-TROUBLESHOOT Subject: Troubleshooting Nucleophilic Attacks with Sterically Hindered Fluorinated Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

You are likely here because your standard amine coupling protocols (S_N2, reductive amination, or amide coupling) have failed with your fluorinated amine. This is a common bottleneck. Fluorinated amines, particularly 2,2,2-trifluoroethylamine (TFEA) and 1,1,1,3,3,3-hexafluoroisopropylamine (HFIP-amine) , behave fundamentally differently than their non-fluorinated alkyl counterparts.

This guide treats your chemical reaction as a "system" to be debugged. We will isolate variables (nucleophilicity, steric bulk, catalyst binding) and provide patch protocols.

Module 1: Diagnostics – Why is the Reaction Failing?

Before changing reagents, you must understand the failure mode. The introduction of fluorine creates a "Reactivity Gap" driven by two factors:

  • Electronic Deactivation (The Inductive Effect): Fluorine is the most electronegative element. Through the

    
    -bond, it pulls electron density away from the nitrogen lone pair. This lowers the energy of the HOMO (Highest Occupied Molecular Orbital), making the amine significantly less nucleophilic.
    
  • Steric Shielding: In motifs like HFIP-amine, the bulky

    
     groups physically block the nitrogen lone pair, preventing attack on the electrophile.
    
Data Sheet: The Basicity Cliff

The pKa of the conjugate acid is the best proxy for nucleophilicity in this context. Note the logarithmic drop in basicity.

AmineStructurepKa (Conjugate Acid)Relative NucleophilicityBoiling Point
Ethylamine

~10.7High (Standard)16.6 °C
2,2,2-Trifluoroethylamine (TFEA)

5.7 Very Low37 °C
Hexafluoroisopropylamine

~5.5 Extremely Low58 °C

Diagnostic Rule: If your protocol relies on the amine acting as a base (e.g., to sponge up protons), these fluorinated amines will fail . They are too weak to deprotonate most intermediates.

Module 2: Troubleshooting S_NAr (Nucleophilic Aromatic Substitution)

User Scenario: I am trying to displace a chloride on a heteroaryl ring with TFEA, but I see only starting material.

Root Cause Analysis

In S_NAr, the rate-determining step is often the attack of the nucleophile. Because TFEA is a poor nucleophile, it cannot overcome the activation energy barrier in standard solvents (MeOH, THF) or with standard leaving groups (Cl, Br).

Protocol Patch (The "S_NAr Turbo" Method)
  • Switch Solvent to DMSO or NMP: You must use polar aprotic solvents. These solvents solvate the cation of your base but leave the amine "naked" and more reactive.

  • Change the Leaving Group: Switch from Chloride to Fluoride .

    • Why? In S_NAr, the highly electronegative fluorine on the ring stabilizes the Meisenheimer complex intermediate (the transition state), significantly accelerating the reaction.

  • Base Selection: Use a non-nucleophilic, soluble base like Cs₂CO₃ or DIPEA . Avoid hydroxide (OH⁻), which will compete with your weak amine.

Visual Workflow: S_NAr Optimization Logic

SNAr_Optimization Start Start: S_NAr Stalled CheckLG Check Leaving Group Start->CheckLG IsFluorine Is LG = Fluorine? CheckLG->IsFluorine SwitchF Synthesize Aryl-F precursor IsFluorine->SwitchF No (Cl/Br) CheckSolvent Check Solvent IsFluorine->CheckSolvent Yes SwitchF->CheckSolvent IsPolar Is Solvent DMSO/NMP? CheckSolvent->IsPolar SwitchSolvent Switch to DMSO (anhydrous) IsPolar->SwitchSolvent No Heat Increase Temp to 100-120°C IsPolar->Heat Yes SwitchSolvent->Heat

Caption: Decision tree for reviving stalled S_NAr reactions with electron-deficient amines.

Module 3: Troubleshooting Buchwald-Hartwig Couplings

User Scenario: S_NAr is not possible on my substrate. I tried Pd(OAc)₂/BINAP, but I see no conversion.

Root Cause Analysis

Standard ligands (BINAP, DPPF) are designed for "average" amines. Fluorinated amines present two specific failures in the catalytic cycle:

  • Weak Binding: They bind poorly to the Pd(II) center after oxidative addition.

  • Slow Reductive Elimination: Even if they bind, the electron-deficiency makes the N-C bond formation (reductive elimination) energetically difficult.

The "Advanced Catalyst" Solution

You need ligands that create a sterically crowded, electron-rich pocket around the palladium to force the reductive elimination.

Recommended System:

  • Pre-catalyst: BrettPhos Pd G3 or RuPhos Pd G3 .

    • Why G3? These pre-catalysts activate rapidly at room temperature, preventing the "induction period" where your volatile amine might evaporate.

  • Base: LiHMDS or NaOtBu .

    • Why? You need a strong base to deprotonate the amine while it is coordinated to the metal. Weak bases (Carbonates) often fail here.

Comparative Ligand Performance Table

Ligand ClassExamplesSuitability for Fluorinated AminesMechanism Note
Generation 1 PPh3, P(o-tol)3Fail Lacks steric bulk to force elimination.
Bidentate BINAP, DPPFPoor Bite angle is often incorrect for these specific substrates.
Dialkylbiaryl (Buchwald) BrettPhos, RuPhos Excellent Bulky substituents push the amine onto the aryl ring (Thorpe-Ingold effect).
N-Heterocyclic Carbene PEPPSI-IPrModerate Good for sterics, but often requires higher heat.

Visual Mechanism: The Bottleneck

Buchwald_Cycle cluster_fix The Fix: BrettPhos/RuPhos Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd AmineBind Amine Coordination OxAdd->AmineBind DIFFICULT (Weak Nucleophile) Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim SLOW (Electronic Drag) RedElim->Pd0

Caption: The catalytic cycle showing where fluorinated amines fail (Red) and where specialized ligands intervene.

Module 4: Handling & Stability FAQs

Q: My amine (TFEA) disappeared from the reaction flask before the reaction started. What happened? A: Volatility. TFEA boils at 37°C . If you sparged your solvent with nitrogen after adding the amine, or if you heated the reaction without a sealed tube, you distilled your reagent away.

  • Fix: Add TFEA last. Use a sealed pressure vial. Do not sparge after addition.

Q: I see etching on my glassware or "black tar" formation. A: HF Elimination. While TFEA is stable, if you use extremely strong bases (like t-BuLi) or high temperatures (>140°C), you can trigger


-elimination of Fluoride. This generates HF (which etches glass) and reactive iminium species that polymerize into tar.
  • Fix: Stick to bases like Cs₂CO₃ or NaOtBu. Avoid temperatures above 120°C unless using microwave irradiation for short bursts.

References
  • pKa and Nucleophilicity Data

    • Source: NIST Chemistry WebBook & PubChem. "2,2,2-Trifluoroethylamine Properties."
    • URL:[Link]

  • Buchwald-Hartwig Coupling of Weak Nucleophiles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amines and Aryl Halides." (Surry & Buchwald).
    • Source:Chemical Science, 2011.
    • Context: Defines the ligand requirements (BrettPhos) for electron-deficient amines.
    • URL:[Link]

  • S_NAr Mechanism and Solvent Effects

    • Title: "Nucleophilic Aromatic Substitution: Mechanism and Conditions."[1]

    • Source:Master Organic Chemistry.
    • URL:[Link]

Sources

Removing impurities from commercial (1S)-3,3-Difluorocyclohexan-1-amine samples

[1]

Document ID: TSC-2025-DFCA-01 Topic: Impurity Removal & Handling Guide Target Molecule: (1S)-3,3-Difluorocyclohexan-1-amine (and its salts) Audience: Medicinal Chemists, Process Chemists[1]

Introduction: The "Invisible" Impurities

Welcome. If you are accessing this guide, you likely have a sample of (1S)-3,3-Difluorocyclohexan-1-amine that is behaving unexpectedly. Perhaps the melting point is off, the NMR shows "ghost" peaks, or your coupling reactions are stalling.

Fluorinated cycloalkylamines are deceptive. The gem-difluoro group at the C3 position is not just a metabolic blocker; it exerts a strong inductive effect (


2

This guide prioritizes causality over recipe . We don't just tell you to wash it; we explain why the fluorine substitution dictates specific pH thresholds and solvent choices.

Module 1: The "Smoking Bottle" (Carbonates & Carbamates)

Issue: You opened a bottle labeled "Free Base," but it contains a white crust or emits "smoke" when exposed to moist air. Diagnosis: The amine has reacted with atmospheric

212
Q: How do I restore the free flowing liquid amine from this crusty solid?

A: The "N2-Purge" or "Caustic Wash" Protocol. [1]

Do not heat the sample directly to melt it; this often decomposes the carbamate into urea byproducts.[2]

Protocol A: The Caustic Wash (Preferred for >1g)

  • Dissolve: Take the crusty solid and dissolve it in DCM (Dichloromethane) .

  • Free Base: Wash the organic layer with 2M NaOH (pH must be >12).[1][2]

    • Why? The

      
       of the conjugate acid of 3,3-difluorocyclohexylamine is estimated around 9.0–9.5 (lower than cyclohexylamine's 10.6 due to the electron-withdrawing fluorine).[1] You need a pH at least 2 units higher than the 
      
      
      to ensure 99% free base species.[2]
  • Dry: Dry over anhydrous

    
     (avoid 
    
    
    if you suspect high acidity, though usually fine).[1][2]
  • Concentrate: Rotovap at <30°C. The free base is volatile.

Protocol B: The Vacuum/N2 Cycle (Preferred for <100mg)

  • Place the vial under high vacuum (0.1 mbar) for 30 minutes.

  • Backfill with dry Nitrogen or Argon.[1][2]

  • Repeat 3x. This often dissociates weak carbamates.[1][2]

Module 2: Enantiomeric Purity (The (1S) vs. (1R) Battle)

Issue: Your Certificate of Analysis (CoA) claims 95% ee, but your biological assay requires >99% ee. Diagnosis: Commercial synthesis often relies on enzymatic resolution or chiral pool synthesis (e.g., from chiral epoxides) which can leak the (1R) enantiomer.

Q: Can I upgrade the optical purity without running a chiral column?

A: Yes, via Diastereomeric Salt Crystallization.

Because the amine is chiral, it forms diastereomeric salts with chiral acids.[2] These salts have different solubility profiles.

The "Tartrate Switch" Protocol:

  • Reagent: L-(+)-Tartaric acid is the standard starting point for (1S)-amines.[1][2]

  • Solvent: Ethanol/Water (9:[1][2]1) or Isopropanol.[1][2]

  • Stoichiometry: Dissolve your amine (1 eq) in Ethanol. Add L-(+)-Tartaric acid (1 eq) dissolved in warm Ethanol.

  • Crystallization: Allow to cool slowly. The (1S)-amine-L-tartrate complex should crystallize out (less soluble) while the (1R)-amine complex remains in the mother liquor.[1]

    • Note: If no crystals form, try Mandelic Acid as the resolving agent.[2] The phenyl ring in Mandelic acid often provides better

      
      -stacking for crystallization in fluorinated systems.[1][2]
      
  • Liberation: Filter crystals and perform the Caustic Wash (Module 1) to recover the enantiomerically enriched free base.[2]

Module 3: Chemical Impurities & Chromatography

Issue: TLC shows streaking, or NMR shows extra methylene signals. Diagnosis: Common impurities include:

  • Regioisomers: 2,2-difluoro or 4,4-difluoro analogs (hard to separate).[1]

  • Dehydrofluorinated byproduct: 3-fluorocyclohex-3-en-1-amine (formed if the reaction got too hot).[1][2]

  • Residual Boc-amine: Intermediate from deprotection.[1][2]

Q: My amine streaks on silica gel. How do I fix this?

A: You must mask the silanols.

The acidic silanols on silica gel interact strongly with the basic amine, causing tailing. The difluoro group does not reduce basicity enough to prevent this.[2]

Chromatography Solvent System: Use a basic modifier.[1][2]

  • DCM / MeOH / NH4OH (90:9:1): The "Magic Mixture" for polar amines.[2]

  • Hexane / EtOAc + 1% Triethylamine (TEA): For less polar impurities.[1][2]

    • Pre-treatment:[1][2] Flush the silica column with the eluent containing TEA before loading your sample to neutralize active sites.[2]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying your sample based on the specific impurity profile.

Purification_WorkflowStartCrude (1S)-3,3-Difluorocyclohexan-1-amineCheckStatePhysical State CheckStart->CheckStateSolidCrustSolid/Crusty(Carbamates)CheckState->SolidCrustSmoke/CrustLiquidLiquid/OilCheckState->LiquidClearAction_Wash2M NaOH Wash(DCM Extraction)SolidCrust->Action_WashPurityCheckAssess Purity (NMR/Chiral HPLC)Liquid->PurityCheckDecisionDominant Impurity?PurityCheck->DecisionEnantiomerWrong Enantiomer((1R)-isomer)Decision->EnantiomerLow ee%ChemicalChemical Impurities(Boc, Regioisomers)Decision->ChemicalDirty NMRAction_ResRecrystallization(L-Tartaric Acid)Enantiomer->Action_ResAction_ColFlash Column(DCM/MeOH/NH4OH)Chemical->Action_ColAction_Wash->LiquidFinalPure (1S)-AmineAction_Res->FinalAction_Col->Final

Figure 1: Decision tree for purification based on physical state and impurity profile.

Summary Data Table: Solvent & Reagent Selection

ParameterRecommendationTechnical Rationale
Extraction pH pH > 12 Fluorine inductive effect lowers amine

(~9.0).[1][2] Standard pH 10 is insufficient for quantitative recovery.[1][2]
Extraction Solvent DCM or MTBE DCM is preferred for solubility; MTBE avoids emulsions if the sample is oily.[1][2]
Drying Agent Na2SO4 MgSO4 is slightly acidic and can trap amines; Sodium Sulfate is neutral.[1][2]
TLC Stain Ninhydrin or KMnO4 Amines stain purple/red in Ninhydrin.[1][2] The difluoro ring is stable to KMnO4.[2]
Storage HCl Salt @ -20°CFree base absorbs CO2 rapidly.[1][2] Convert to HCl salt for long-term storage.[1][2]

References

  • Synthesis and Properties of Fluorinated Cycloalkanes

    • Grygorenko, O. O., et al. "Fluorinated cycloalkyl building blocks for drug discovery."[2] Beilstein Journal of Organic Chemistry, 2021, 17, 245–272. Link

    • Context: Defines the stability and synthesis routes of gem-difluoro cycloalkanes, explaining the origin of regioisomers.
  • Amine Basicity & Inductive Effects

    • Holovach, S., et al. "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry."[3] Chemistry – A European Journal, 2022.[1][2] Link[1]

    • Context: Provides the mechanistic basis for the lowered pKa of beta-fluorinated amines, necessit
  • Chiral Resolution of Amines

    • Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation."[2] CRC Press, 2001.[1][2]

    • Context: The authoritative text on selecting resolving agents (Tartaric vs Mandelic acid) for cyclic amines.
  • Handling of Fluorinated Building Blocks

    • BenchChem Technical Support.[1][2][4] "Synthesis of gem-Difluorocyclohexane." Link[1]

    • Context: General handling of gem-difluoro intermediates and vol

Technical Support Center: Stability & Handling of (1S)-3,3-Difluorocyclohexan-1-amine

[1][2]

Case ID: GEM-DF-CYC-001 Status: Active Analyst: Senior Application Scientist[1][2][3]

Executive Summary

(1S)-3,3-Difluorocyclohexan-1-amine (and its enantiomer) is a critical chiral building block in medicinal chemistry, often used to modulate lipophilicity and metabolic stability without significantly altering steric bulk compared to the parent cyclohexylamine.[1][2][3]

While the gem-difluoro moiety is generally robust, it introduces specific electronic and steric vulnerabilities that differ from non-fluorinated analogs.[2] This guide addresses the dichotomy of its stability: thermodynamically robust in acidic media but kinetically vulnerable to elimination in basic media .[2][3]

Module 1: Acidic Media (The Safe Zone)

Core Concept: Protonation as a Protective Shield

In acidic environments (pH < 7), the amine nitrogen is protonated (

2322
Common User Issues & Solutions

Q1: Is the hydrochloride salt stable for long-term storage? A: Yes, but with a caveat regarding hygroscopicity .

  • Chemistry: The HCl salt is the preferred storage form.[2][3] It prevents oxidation of the amine and suppresses any potential intermolecular side reactions.[2]

  • Risk: Like many amine hydrochlorides, it can be hygroscopic.[2] Moisture absorption can lead to hydrolysis of other sensitive reagents if used in a one-pot reaction, though the difluorocyclohexane ring itself resists hydrolysis.[2]

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

Q2: Can I use strong acids (TFA, H2SO4) for deprotection steps? A: Yes.[2] The 3,3-difluoro group is compatible with standard acidic deprotection cocktails (e.g., TFA/DCM for Boc removal).[2]

  • Validation:

    
    F NMR will show a consistent signal (typically a doublet of doublets or broad multiplet around -90 to -110 ppm) before and after acid treatment.[1][2][3]
    
Standardized Workflow: Salt Formation

If you need to re-salt the free base for storage:

  • Dissolve free base in anhydrous Et2O or 1,4-Dioxane.[2]

  • Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C.

  • Filter the white precipitate immediately.[2]

  • Critical: Dry under high vacuum for >12 hours to remove trace HCl, which can degrade subsequent coupling partners.[2][3]

Module 2: Basic Media (The Danger Zone)

Core Concept: The Dehydrofluorination Risk

This is the most frequent failure point.[2][3] While the C-F bond is strong, the presence of protons on the adjacent carbons (C2 and C4) makes the system susceptible to E2 elimination (dehydrofluorination) under strongly basic conditions or high temperatures.[2]

Mechanism: A base removes a proton from C2 or C4, leading to the expulsion of a fluoride ion and the formation of a cyclohexene double bond (vinyl fluoride).[2][3]

Dehydrofluorinationcluster_0Risk FactorsStart(1S)-3,3-Difluorocyclohexan-1-amineTSTransition State(E2 Elimination)Start->TS+ Base (-H+)BaseStrong Base / HeatProduct3-Fluorocyclohex-3-en-1-amine(Degradation Product)TS->ProductHFHF (Neutralized)TS->HFHigh Temp (>60°C)High Temp (>60°C)Strong Bases (KOtBu, LiHMDS)Strong Bases (KOtBu, LiHMDS)Prolonged ExposureProlonged Exposure

Figure 1: Mechanistic pathway for base-mediated degradation.[1][2][3][4]

Troubleshooting Guide: Basic Handling

Q3: How do I "free base" the salt without causing decomposition? A: Use mild inorganic bases and avoid heat.

  • The Trap: Using strong organic bases (like DBU) or heating with hydroxide.[2]

  • The Fix:

    • Suspend the HCl salt in DCM or EtOAc.[2]

    • Add Saturated Aqueous NaHCO3 or 1M K2CO3 (pH ~8-10).

    • Stir vigorously at Room Temperature (20-25°C) for 15-30 mins.

    • Separate layers immediately.[2][3]

    • Why? Carbonates are strong enough to deprotonate the ammonium (pKa ~9-10) but generally too weak to trigger rapid E2 elimination of HF at room temperature.[2][3]

Q4: Can I use this amine in a Buchwald-Hartwig coupling with NaOtBu? A: Proceed with caution.

  • Risk: Sodium tert-butoxide (NaOtBu) is a strong base.[1][2] If the coupling is slow, competitive dehydrofluorination may occur.

  • Optimization:

    • Use a weaker base if possible (Cs2CO3).[2]

    • If NaOtBu is required, add the amine last and keep the reaction temperature as low as the catalyst system permits (e.g., <80°C).[2]

    • Monitor: Check the crude reaction mixture by

      
      F NMR. The appearance of vinyl fluoride signals (shifted downfield, often -110 to -130 ppm depending on substitution) indicates elimination.[2]
      

Module 3: Analytical & Structural Insights

The "Invisible" pKa Shift

Users often assume the basicity is identical to cyclohexylamine.[2][3]

  • Cyclohexylamine pKa: ~10.6[1][2]

  • 3,3-Difluorocyclohexan-1-amine pKa: ~9.0 - 9.5 (Estimated)[2]

  • Impact: The inductive effect of the fluorine atoms (via the C-C sigma framework) lowers the basicity of the amine.[2] This makes the amine less nucleophilic than its non-fluorinated counterpart, potentially requiring longer reaction times for amide couplings or SN2 reactions.

NMR Troubleshooting

Issue: "My

Diagnosis:C-F coupling2
  • Explanation: The two fluorine atoms are diastereotopic (in the chiral molecule) and will couple with carbons up to 3-4 bonds away.[2]

  • Verification: Run a

    
    F-decoupled 
    
    
    C NMR if your instrument allows, or consult the expected coupling constants (
    
    
    Hz for C3,
    
    
    Hz for C2/C4).
Summary Data Table
ParameterAcidic Media (pH < 4)Mild Basic (pH 8-10)Strong Basic (pH > 12)
Stability High Moderate (Stable at RT)Low (Risk of Elimination)
Dominant Species Ammonium Salt (

)
Free Amine (

)
Free Amine / Vinyl Fluoride
Storage Rec. Recommended (Solid HCl salt)Use immediatelyDo not store
Major Risk HygroscopicityOxidation (slow)Dehydrofluorination (HF loss)

References

  • PubChem. 3,3-Difluorocyclopentan-1-amine hydrochloride (Analogous Structure Data).[1][2][3] National Library of Medicine.[2] Available at: [Link][1][2]

  • Gomes, G. et al. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions.[2][3] ChemPhysChem, 2025.[2][5] Available at: [Link] (Note: Discusses thermodynamic stability of diaxial/equatorial conformers of difluorocyclohexanes).[2]

  • ScienceMadness Discussion. Stability of amines. Available at: [Link] (General reference for amine storage and carbonate formation).[2][3]

Validation & Comparative

Technical Guide: NMR Structural Validation of (1S)-3,3-Difluorocyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical synthesis designed for analytical chemists and structural biologists. It focuses on the structural validation of (1S)-3,3-Difluorocyclohexan-1-amine , a critical fluorinated building block used to modulate lipophilicity (


) and metabolic stability in drug candidates.[1]

This guide prioritizes diagnostic rigor . It does not merely list peaks but explains the conformational physics that generate the spectral signature, enabling you to distinguish this specific isomer from its regioisomers (e.g., 4,4-difluoro) and contaminants.

Structural Dynamics & Conformational Analysis

To interpret the NMR, one must first understand the molecule's behavior in solution.

  • The Anchor: The amine group (

    
    ) at C1 dictates the conformation. To minimize 1,3-diaxial strain, the amine preferentially adopts the equatorial  orientation in the chair conformation.
    
  • The Fluorine Impact: The gem-difluoro group at C3 introduces electronic dipoles and steric bulk. However, the "gauche effect" (preference for gauche F-C-C-F or F-C-C-N interactions) is secondary to the steric demand of the cyclohexane ring.

  • Symmetry Breaking: The (1S) chiral center breaks the symmetry of the cyclohexane ring. Consequently, the two fluorine atoms at C3 are diastereotopic (chemically non-equivalent). They will not appear as a singlet but as a complex AB system (or AX if shifts are far apart).

19F NMR Interpretation: The Primary Diagnostic Tool

The


F spectrum is the most reliable method for validating this scaffold due to the lack of background interference and the high sensitivity of fluorine shifts to stereochemistry.
Spectral Signature[1][2][3][4][5][6][7]
  • Pattern: Two distinct signals (corresponding to

    
     and 
    
    
    
    ).[1][2][3]
  • Chemical Shift Range: Typically -90 to -115 ppm (relative to

    
    ).[1]
    
    • 
       generally resonates downfield (less shielded) compared to 
      
      
      
      .[1]
  • Coupling Architecture:

    • Geminal Coupling (

      
      ):  The two fluorines couple strongly to each other.[1] Expect a massive doublet splitting of 235–245 Hz . This is the hallmark of a gem-difluoro cyclohexane ring [1].
      
    • Vicinal Coupling (

      
      ): 
      
      • 
         couples strongly to adjacent axial protons (
        
        
        
        Hz).[1]
      • 
         shows smaller couplings to adjacent protons (
        
        
        
        Hz).[1]
Diagnostic Criteria

If you observe a single singlet or a simple triplet, your product is likely the linear analog or the gem-difluoro group has lost ring constraints (ring opening). You must see the AB pattern with large geminal coupling.

1H NMR Interpretation: The "Fingerprint" Region

The proton spectrum of cyclohexanes is often crowded, but the 3,3-difluoro substitution creates a "clearance" zone and specific broadening patterns.

Key Signals
Proton PositionMultiplicity & FeaturesDiagnostic Value
H1 (Alpha to Amine) Multiplet (tt-like) .[1] Resonates ~2.6–3.2 ppm.High. In the 3,3-isomer, H1 is separated from the fluorines by C2. It typically shows standard

couplings to H2/H6 but minimal F-coupling compared to the 2,2-isomer.[1]
H2 (Bridge) Broad Multiplet. The C2 protons are sandwiched between the chiral center (C1) and the difluoro center (C3).Critical. These protons possess both

(to H1) and

(to F3).[1] This creates a wide, complex multiplet distinct from the "cleaner" H2 signal in 4,4-difluoro analogs.
H4/H5/H6 Overlapping Multiplets. 1.4–2.0 ppm range.Low. Difficult to assign without 2D COSY/HSQC.
-NH2 Broad Singlet. Variable shift (1.5–4.0 ppm) depending on solvent/concentration.[1]Validation. Disappears upon

shake.

Comparative Performance Analysis

This section compares the diagnostic "performance" (spectral distinctiveness) of the (1S)-3,3-difluoro isomer against common alternatives encountered in synthesis.

Table 1: Spectral Differentiation Matrix[1]
Feature(1S)-3,3-Difluorocyclohexan-1-amine (Target)4,4-Difluorocyclohexan-1-amine (Regioisomer)Cyclohexanamine (Non-fluorinated)
19F Symmetry Nonequivalent (AB System). Complex multiplets.[1]Equivalent (or near-equivalent). Often appears as a simplified quintet-like signal due to symmetry plane.[1]N/A (No Signal).
H1 Multiplicity Normal multiplet (dominated by H-H coupling).Normal multiplet.Normal multiplet.
H2 Signal Width Broad/Complex. Split by adjacent F atoms (

).[1]
Narrow/Standard. No adjacent F atoms.Standard.
C13 C-F Splitting C3 is triplet (

).[1] C2 and C4 are triplets (

).
C4 is triplet.[1] C3 and C5 are triplets. No C-F splitting.

Experimental Protocol: Self-Validating Workflow

A. Sample Preparation[10]
  • Solvent: Use DMSO-d6 or CD3OD rather than CDCl3.

    • Reasoning: Amine salts (often the storage form) are insoluble in chloroform. Furthermore, DMSO sharpens the amine N-H signals, allowing proton counting.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required to resolve the "roofing" effects of the 19F AB system.

B. Acquisition Parameters[6][11]
  • 19F NMR: Set spectral width to at least 100 ppm (-50 to -150 ppm). No proton decoupling initially to observe

    
     (confirms ring integrity).[1]
    
  • 1H NMR: 30° pulse angle, d1 = 2.0s.

C. Structural Logic Diagram

Use the following logic flow to confirm the identity of your isomer.

NMR_Logic Start Start: Acquire 19F & 1H NMR CheckF Check 19F Spectrum: Are there signals? Start->CheckF NoF Product is Non-Fluorinated (Cyclohexanamine) CheckF->NoF No YesF Analyze 19F Pattern CheckF->YesF Yes PatternCheck Is it a singlet/triplet or complex AB system? YesF->PatternCheck Singlet Likely 4,4-Difluoro (Symmetry) or Linear PatternCheck->Singlet Singlet/Simple ABSystem Complex AB System (J_FF ~ 240Hz) PatternCheck->ABSystem AB Quartets CheckH2 Check 1H NMR (H2 region): Is H2 broad/split by F? ABSystem->CheckH2 H2Narrow F is remote (4,4-isomer) CheckH2->H2Narrow No coupling H2Broad F is adjacent (3,3-isomer) CheckH2->H2Broad Yes (3J_HF) Conclusion CONFIRMED: (1S)-3,3-Difluorocyclohexan-1-amine H2Broad->Conclusion

Caption: Decision tree for distinguishing 3,3-difluorocyclohexan-1-amine from regioisomers using 19F and 1H spectral features.

References

  • Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965).[4] Fluorine NMR Spectra and Conformational Isomerization of 1,1-Difluorocyclohexane . The Journal of Chemical Physics, 42(10), 3396–3409. Link[1]

  • Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR.[5][3] Part 5: Mono and Difluoro S.C.S. in rigid molecules . Modgraph NMR Guides. Link

  • University of Manchester NMR Facility. NMR Spectroscopy Primer: Fluorine-19 Coupling Patterns . Link

  • Magritek Application Note. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR . Link

  • Alfa Chemistry. 19F NMR Chemical Shift Table and Diagnostic Ranges . Link

Sources

Comparing (1S)-3,3-Difluorocyclohexan-1-amine vs non-fluorinated cyclohexylamine

[1][2]

Executive Summary

This technical guide analyzes the structural and functional divergence between Cyclohexylamine (the parent scaffold) and its fluorinated analog, (1S)-3,3-Difluorocyclohexan-1-amine .[1][2]

For medicinal chemists, this comparison represents a classic "Fluorine Scan" case study.[2] The introduction of a gem-difluoro motif at the C3 position is not merely a steric modification; it is an electronic tactic used to:

  • Modulate Basicity: Lower pKa to reduce phospholipidosis risk and improve permeability.[1][2]

  • Block Metabolism: Prevent oxidative clearance at the metabolically labile C3 position.

  • Alter Conformation: Induce dipole-driven conformational biases that affect ligand-protein binding.[1][2]

Part 1: Physicochemical Profiling

The introduction of fluorine atoms creates a "polar hydrophobic" effect that fundamentally shifts the molecule's behavior in biological media.

Basicity (pKa) Modulation

The most immediate impact of fluorination is the reduction of amine basicity via the inductive electron-withdrawing effect ($ -I $).[1]

  • Cyclohexylamine: The nitrogen lone pair is highly available, resulting in a pKa of ~10.6. At physiological pH (7.4), >99.9% of the molecules are protonated (cationic).

  • 3,3-Difluoro Analog: The fluorine atoms at C3 exert a through-bond inductive pull.[1][2] While less dramatic than

    
    -fluorination (C2), this 
    
    
    -substitution typically lowers the pKa by 0.8–1.2 units.[1][2]

Impact: A lower pKa (e.g., shifting from 10.6 to ~9.[2]5) increases the fraction of the neutral free base present at pH 7.4. This creates a steeper concentration gradient for passive membrane diffusion.[1][2]

Lipophilicity (LogP vs. LogD7.4)

While fluorine is intrinsically lipophilic (increasing LogP), the effective lipophilicity (LogD) is driven by the ionization state.

PropertyCyclohexylamine(1S)-3,3-Difluorocyclohexan-1-amineMechanistic Driver
pKa 10.64~9.4 - 9.6 (Est.)[1][2]Inductive effect ($ \sigma $-bond withdrawal)
LogP (Intrinsic)1.49~1.7 - 1.9Fluorine volume & hydrophobicity
LogD7.4 -1.8 (Highly Ionized)~ -0.9 (Less Ionized)Improved neutral fraction
Polar Surface Area 26 Ų26 Ų (Amine) + Polar C-FC-F bond has a distinct dipole
Visualization of Physicochemical Impact[3][4]

Gcluster_0Structural Modificationcluster_1Electronic Effectscluster_2Physicochemical OutcomeModGem-Difluorination(C3 Position)InductiveInductive Withdrawal(-I Effect)Mod->InductiveDipoleC-F DipoleIntroductionMod->DipolepKaLower pKa(Less Basic)Inductive->pKaConfConformationalLockDipole->ConfDipole-Dipole InteractionLogDIncreased LogD7.4(Permeability)pKa->LogDReduced Ionization

Figure 1: Mechanistic flow of gem-difluorination effects on amine properties.

Part 2: Structural Dynamics & Conformation

The cyclohexane ring is not static; it undergoes chair-chair interconversions.[1][2] Fluorination biases this equilibrium.[1][2][3]

The "Fluorine Effect" on Conformation

In (1S)-3,3-difluorocyclohexan-1-amine, the C-F bonds introduce strong dipoles.[1][2]

  • Electrostatics: The C-F dipoles interact with the C-N dipole. To minimize repulsion, the molecule may adopt a specific chair conformation that places the amine group in an orientation (axial vs. equatorial) that is energetically distinct from the parent cyclohexylamine.

  • Gauche Effect: In 1,2-disubstituted systems, fluorine prefers a gauche orientation to protonated amines.[1][2] In this 1,3-system, the effect is subtler but can still rigidify the ring, potentially reducing the entropic penalty upon binding to a protein target.

Part 3: ADME & Metabolic Stability

This is the primary justification for using the 3,3-difluoro scaffold in drug design.[2]

Metabolic Blocking Strategy

Cyclohexylamines are cleared primarily via Cytochrome P450 (CYP) mediated hydroxylation.[1]

  • Vulnerability: The C3 and C4 positions of cyclohexylamine are electron-rich C-H bonds, prone to Hydrogen Atom Transfer (HAT) radical mechanisms initiated by the high-valent Iron-Oxo species in CYP enzymes.[1][2]

  • The Fluorine Shield: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol). Replacing C3 hydrogens with fluorine renders this position inert to oxidative attack.[1][2]

hERG Channel Inhibition

Basic amines are notorious for binding to the hERG potassium channel (causing cardiotoxicity/QT prolongation).

  • Mechanism: hERG binding often requires a basic nitrogen and a lipophilic tail.[1][2]

  • Mitigation: By lowering the pKa (reducing the cationic fraction) and altering the lipophilic vector, 3,3-difluorination can significantly reduce hERG affinity compared to the parent amine.

Metabolismcluster_parentParent: Cyclohexylaminecluster_fluoroAnalog: 3,3-DifluoroP_StartCyclohexylamineCYPCYP450 Enzyme(Oxidative Attack)P_Start->CYPC3-H AbstractionMetabolite3-Hydroxy-cyclohexylamine(Rapid Clearance)CYP->MetaboliteF_Start3,3-DifluorocyclohexylamineBlockMetabolic Blockade(C-F Bond Strength)F_Start->BlockResists OxidationStableExtended Half-Life (t1/2)Block->Stable

Figure 2: Comparison of metabolic pathways.[1][2] Fluorination blocks the primary hydroxylation site.

Part 4: Experimental Protocols

Protocol 1: Synthesis of (1S)-3,3-Difluorocyclohexan-1-amine

Note: This protocol uses a Deoxofluorination strategy from a ketone precursor, a standard robust method.[1][2]

Reagents:

  • (S)-3-Dibenzylaminocyclohexanone (Chiral Precursor)[1][2]

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®[1][2]

  • Dichloromethane (DCM), anhydrous[2]

  • Pd/C (10%) for deprotection[1]

Step-by-Step Workflow:

  • Fluorination:

    • Dissolve (S)-3-dibenzylaminocyclohexanone (1.0 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1][2]

    • Add DAST (2.5 eq) dropwise.[1] (Caution: DAST reacts violently with water).[1]

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Quench: Pour slowly into saturated aqueous NaHCO₃ at 0°C. Extract with DCM.

    • Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate the gem-difluoro intermediate.[1][2][4]

  • Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in MeOH.

    • Add Pd/C (10% w/w).[1][5]

    • Stir under H₂ atmosphere (balloon pressure or 1-3 bar) for 4–6 hours.

    • Filter through Celite to remove catalyst.[1][2]

    • Concentrate to yield (1S)-3,3-difluorocyclohexan-1-amine.[1][2]

Protocol 2: Comparative pKa Determination

Method: Potentiometric Titration (The Gold Standard).

  • Preparation: Prepare 10 mM stock solutions of Cyclohexylamine and the Difluoro analog in water.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration:

    • Take 20 mL of the amine solution.[4]

    • Titrate with 0.1 M HCl using an automatic titrator.

    • Record pH vs. Volume of HCl added.[1]

  • Calculation: The pKa is the pH at the half-equivalence point (where [Amine] = [Ammonium]).

  • Validation: Perform in triplicate. The expected shift is a reduction of ~1.0 pH unit for the fluorinated compound.

Part 5: References

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2] Link

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Müller, K., et al. (2007).[2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[1]

  • Gillis, E. P., et al. (2015).[2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Hagmann, W. K. (2008).[1] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

Comparative Guide: X-ray Crystallography & Structural Dynamics of (1S)-3,3-Difluorocyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic introduction of fluorine into saturated heterocycles is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, lipophilicity (LogD), and metabolic stability. (1S)-3,3-Difluorocyclohexan-1-amine represents a critical chiral building block where the gem-difluoro group exerts a profound stereoelectronic effect on the cyclohexane ring.

This guide provides a comparative structural analysis of this fluorinated amine against its non-fluorinated parent (Cyclohexylamine). It details the expected crystallographic deviations driven by the "fluorine effect"—specifically ring flattening and facial polarization—and outlines a self-validating protocol for obtaining high-resolution X-ray data.

Structural Dynamics: The Fluorine Effect

To interpret X-ray data for this compound, one must understand the forces deviating it from a standard chair conformation.

The Gem-Difluoro Effect

Unlike the standard methylene (-CH₂-) group, the difluoromethylene (-CF₂-) group introduces significant angle strain.

  • Bond Angle Widening: The F-C-F angle is typically narrow (~104°), forcing the external C-C-C angle to widen to ~114–116° (compared to ~111° in cyclohexane). This causes a localized flattening of the ring at the C3 position.

  • Facial Polarization: The strongly electronegative fluorine atoms create a dipole that renders the syn-axial face electron-rich and the opposing face electron-deficient. In the crystal lattice, this drives specific packing motifs (e.g., dipole-dipole stacking) absent in the non-fluorinated analog.

The Gauche Effect

In the (1S) isomer, the spatial relationship between the amine (at C1) and the fluorines (at C3) is mediated by the ring conformation. The C-F bonds prefer a gauche orientation relative to adjacent vicinal bonds to maximize hyperconjugative stabilization (


).

Comparative Analysis: Fluorinated vs. Non-Fluorinated[1][2][3][4]

The following table contrasts the structural and physicochemical parameters of the target molecule against the standard reference.

Table 1: Structural & Physicochemical Comparison

ParameterReference: CyclohexylamineTarget: (1S)-3,3-Difluorocyclohexan-1-amineImpact on Drug Design
Crystal System Typically Orthorhombic (HCl salt)Monoclinic or Triclinic (Common for polar chiral salts)Affects solubility and tabletability.
Ring Conformation Ideal ChairDistorted Chair (Flattened at C3)Alters vector projection of the amine.
C3-C4 Bond Length 1.53 Å (Typical C-C)~1.50 Å (Shortened due to F induction)Inductive effect strengthens the ring skeleton.
Internal Angle (C2-C3-C4) 111.4°115.5° – 116.5° Critical Marker: Ring flattening.
Basicity (pKa) 10.64 (Strong Base)~8.8 – 9.2 (Predicted)Reduced basicity improves bioavailability/permeability.
Dipole Moment ~1.3 D~3.5 – 4.0 D Increases polarity without adding H-bond donors.
Lattice Interactions Dominant N-H...Cl charge-assistMixed N-H...Cl and C-H...F contactsFluorine acts as a weak H-bond acceptor, altering packing.

Note on Data Source: Values for the fluorinated target are derived from high-resolution structural studies of analogous gem-difluorocyclohexanes (see O'Hagan et al. refs) and standard bond-length tables, serving as the benchmark for experimental validation.

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to isolate the hydrochloride salt, which provides the most stable lattice for X-ray diffraction (XRD) of low-molecular-weight amines.

Workflow Visualization

G Start Free Amine (Oil/Low melt solid) Salt Salt Formation (HCl/Et2O) Start->Salt 4M HCl in Dioxane Growth Vapor Diffusion (MeOH/Et2O) Salt->Growth Slow diffusion Mount Cryo-Mounting (Paratone Oil, 100K) Growth->Mount Select blocky crystals Diffraction Data Collection (Mo/Cu Source) Mount->Diffraction Theta range > 67° Solve Structure Solution (SHELXT/OLEX2) Diffraction->Solve Direct Methods

Figure 1: Optimized workflow for small-molecule amine crystallography.

Step-by-Step Methodology

Step 1: Salt Formation (The "Trap")

  • Dissolve 50 mg of (1S)-3,3-difluorocyclohexan-1-amine in 0.5 mL of dry methanol.

  • Add 1.1 equivalents of 4M HCl in dioxane dropwise at 0°C.

  • Evaporate solvent to yield the crude hydrochloride salt. Rationale: The free amine is likely volatile or hygroscopic; the salt anchors the lattice via strong ionic hydrogen bonds.

Step 2: Crystal Growth (Vapor Diffusion)

  • Dissolve the crude salt in a minimum amount of warm methanol (approx. 200 µL).

  • Place this solution in a small inner vial.

  • Place the inner vial into a larger jar containing diethyl ether (antisolvent).

  • Seal tightly and store at 4°C for 3-7 days.

  • Success Metric: Look for colorless prisms or blocks. Avoid needles (often indicate rapid precipitation).

Step 3: Data Collection Strategy

  • Temperature: Collect at 100 K . Reasoning: Fluorine atoms often exhibit high thermal motion or disorder at room temperature. Cryo-cooling locks the conformation.

  • Resolution: Aim for 0.75 Å or better.

  • Friedel Pairs: Since the molecule is chiral ((1S)), ensure high redundancy to resolve the absolute configuration (Flack parameter) if using a Cu source.

Structural Interaction Map

Understanding how the fluorine atoms dictate the 3D structure is vital for docking studies.

Interactions cluster_0 Intramolecular Forces cluster_1 Intermolecular (Lattice) CF2 Gem-Difluoro (C3) Ring Ring Pucker CF2->Ring Widens Angle (~116°) Amine Ammonium (C1) CF2->Amine Through-space Electrostatics Neighbor Neighboring Molecule CF2->Neighbor C-H...F Contact (Weak) Chloride Cl- Counterion Amine->Chloride Charge-assisted H-bond

Figure 2: Interaction map highlighting the stereoelectronic influence of the difluoro group.

References

  • Beilstein-Institut. (2016). Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring.[1] Beilstein Journal of Organic Chemistry.

  • PubChem. (2025).[2][3][4][5] Compound Summary: (1S)-1,3-difluorocyclohexane (Analogous Backbone Data). National Library of Medicine.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Foundational text on the gauche effect and C-F bond lengths).
  • Cambridge Crystallographic Data Centre (CCDC). Search functionality for specific crystal data deposition.

  • Sigma-Aldrich. Product Specification: 3,3-difluorocyclobutan-1-amine hydrochloride (Analogous Salt Data).

Sources

Validating the Stereochemistry of (1S)-3,3-Difluorocyclohexan-1-amine: A Comparative Guide to Chiroptical and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of a 3,3-difluoro moiety into a cyclohexylamine scaffold is a powerful strategy in drug development. The highly electronegative fluorine atoms modulate the amine's pKa, enhance metabolic stability, and restrict ring flipping via stereoelectronic interactions (the gauche effect). However, these exact properties complicate stereochemical validation.

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing the (1S) enantiomer from its (1R) counterpart. While Optical Rotation (OR) remains a cornerstone of quality control, relying on it in isolation for flexible fluorinated rings is analytically perilous. This guide objectively compares OR against orthogonal techniques—Chiral HPLC and Vibrational Circular Dichroism (VCD)—providing a self-validating framework for absolute and relative stereochemical assignment.

The Analytical Challenge: Causality in Chiroptical Properties

The specific rotation


 of a conformationally flexible molecule like (1S)-3,3-Difluorocyclohexan-1-amine is not a static property; it is a population-weighted average of all accessible conformers in solution. The fluorine atoms induce strong solvent-solute interactions (e.g., hydrogen bonding in protic solvents like methanol), which can shift the conformational equilibrium and drastically alter both the magnitude and sign of the optical rotation.

Therefore, optical rotation must be treated as a highly sensitive, state-dependent measurement rather than an absolute structural proof, necessitating orthogonal validation (1)[1].

Comparative Performance Matrix

To establish a robust analytical control strategy, we must compare the capabilities, limitations, and resource requirements of the primary stereochemical validation methods.

Analytical FeatureOptical Rotation (Polarimetry)Chiral HPLCVibrational Circular Dichroism (VCD)
Primary Output Specific Rotation (

)
Enantiomeric Excess (

)
Absolute Configuration
Data Type Single Scalar ValueChromatographic PeaksFull IR Spectral Fingerprint
Throughput High (< 5 mins)Medium (10-30 mins)Low (Hours to Days)
Standard Requirement Requires known physical standardRequires racemic standardStandalone (requires DFT simulation)
Best Use Case Routine batch-to-batch QCChiral purity quantificationDe novo stereochemical assignment

Stereochemical Validation Workflow

The following decision tree outlines the logical progression for validating the stereochemistry of newly synthesized or isolated chiral amines.

StereochemicalValidation Start Synthesize/Isolate (1S)-3,3-Difluorocyclohexan-1-amine OR_Check Measure Optical Rotation [α]D Start->OR_Check Known_Std Reference Standard Available? OR_Check->Known_Std Match_Std Compare Values (Match = Validated) Known_Std->Match_Std Yes VCD_Calc Perform VCD & DFT Calculations Known_Std->VCD_Calc No Chiral_HPLC Determine ee% via Chiral HPLC Match_Std->Chiral_HPLC VCD_Calc->Chiral_HPLC Config Assigned Validated Absolute Configuration Confirmed Chiral_HPLC->Validated ee > 99%

Logical workflow for stereochemical validation of chiral fluorinated amines.

Detailed Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness, every analytical protocol must incorporate internal controls that validate the system's performance before data acquisition.

Protocol 1: High-Precision Optical Rotation (Polarimetry)

Objective: Determine the specific rotation of (1S)-3,3-Difluorocyclohexan-1-amine for routine batch-to-batch consistency. Causality: Temperature and concentration directly dictate the solvent's refractive index and the solute's conformer population. Strict control ensures reproducibility.

  • System Suitability (Calibration): Measure the rotation of a certified quartz control plate or a NIST-traceable sucrose standard at 20.0 °C.

    • Validation: The observed rotation must fall within ±0.002° of the certified value, confirming detector linearity and optical alignment.

  • Baseline Blanking: Fill a 100 mm thermostatted polarimeter cell with HPLC-grade methanol. Measure the rotation at 589 nm (Sodium D-line).

    • Validation: This establishes a true zero to eliminate artifacts from solvent birefringence or cell window stress.

  • Sample Preparation: Accurately weigh 10.00 mg of the amine and dissolve in exactly 1.00 mL of methanol in a volumetric flask (

    
    ).
    
  • Data Acquisition: Inject the sample into the cell. Allow 5 minutes for thermal equilibration to exactly 20.0 °C. Record five replicate measurements.

  • Calculation: Calculate

    
    .
    
    • Validation: The relative standard deviation (RSD) of the replicates must be < 1.0%. If higher, micro-bubbles or thermal gradients are present; re-prepare the cell.

Protocol 2: Orthogonal Validation via Chiral HPLC

Objective: Determine the enantiomeric excess (


) to confirm chiral purity.
Causality:  The 3,3-difluoro group reduces the basicity of the amine, altering its interaction with the chiral stationary phase. A basic additive is required to suppress secondary interactions with residual silanols, which cause peak tailing and obscure resolution.
  • System Equilibration: Flush a Chiralpak IG column (immobilized amylose derivative) with Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) until the baseline is stable.

  • Racemic Control Injection: Inject a racemic standard of 3,3-difluorocyclohexan-1-amine.

    • Validation: Ensure baseline resolution (

      
      ) between the (1S) and (1R) peaks. This proves the system's capability to discriminate the enantiomers (2)[2].
      
  • Sample Injection: Inject the synthesized (1S) sample.

  • Quantitation: Calculate

    
     based on peak area integration.
    
    • Validation: A blank injection must follow to confirm zero carryover between runs.

Protocol 3: De Novo Absolute Configuration via VCD

Objective: Assign absolute stereochemistry without a physical reference standard. Causality: Unlike OR, which yields a single scalar value, VCD measures the differential absorption of left and right circularly polarized IR light, providing a rich spectral fingerprint of the molecule's 3D geometry (3)[3].

  • Computational Simulation: Perform Density Functional Theory (DFT) calculations to generate the predicted VCD spectra for both the (1S) and (1R) conformers.

  • Background Correction: Record the IR and VCD spectra of the pure solvent (e.g.,

    
    ) in a BaF2 cell to establish the baseline.
    
  • Sample Measurement: Dissolve the amine in

    
     at a high concentration (~0.1 M) and record the VCD spectrum over 4 hours to achieve a high signal-to-noise ratio.
    
  • Spectral Overlay: Superimpose the experimental spectrum with the DFT-simulated spectra.

    • Validation: A high degree of correlation (measured via enantiomeric similarity index) with the (1S) simulation confirms the absolute configuration, bypassing the need for X-ray crystallography (4)[4].

Conclusion

While optical rotation is an indispensable, high-throughput tool for verifying the identity of (1S)-3,3-Difluorocyclohexan-1-amine, it is fundamentally a correlative technique. A robust stereochemical validation strategy requires a self-validating ecosystem: VCD to anchor the absolute configuration, Chiral HPLC to quantify enantiomeric purity, and strictly controlled Optical Rotation to monitor batch-to-batch consistency.

References

  • Source: National Institutes of Health (NIH)
  • Title: Part 7: Analytical Techniques for Stereochemistry Source: Chiralpedia URL
  • Source: Royal Society of Chemistry (RSC)
  • Source: Sapienza University of Rome (I.R.I.S.)

Sources

Comprehensive Analytical Standards Guide: Elemental Analysis vs. qNMR for (1S)-3,3-Difluorocyclohexan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Establishing the absolute purity and precise elemental composition of pharmaceutical intermediates is a critical regulatory requirement in drug development. However, highly fluorinated amine hydrochlorides, such as (1S)-3,3-Difluorocyclohexan-1-amine HCl (Formula: C₆H₁₂ClF₂N, MW: 171.62 g/mol ), present unique analytical challenges.

This guide objectively compares traditional elemental analysis with modern orthogonal techniques—Combustion Ion Chromatography (CIC) and Quantitative NMR (qNMR)—detailing the mechanistic causality behind experimental choices and providing self-validating protocols for rigorous quality control.

The Analytical Challenge & Mechanistic Causality

The Failure of Standard Combustion

Traditional CHN(O) elemental analysis relies on flash combustion at ~1000°C to convert organic material into quantifiable gases (CO₂, H₂O, N₂). However, (1S)-3,3-Difluorocyclohexan-1-amine HCl resists complete oxidation due to the extreme thermodynamic stability of the C-F bond (~485 kJ/mol).

During standard combustion, volatile fluorocarbon fragments (such as CF₄ or CF₂) can survive the oxidation zone. If not fully oxidized, these fragments pass through the reduction column and are erroneously detected as nitrogen gas by the thermal conductivity detector (TCD). This mechanistic failure leads to falsely low carbon and falsely high nitrogen data 1[1]. Furthermore, the generation of hydrogen fluoride (HF) aggressively attacks standard quartz combustion tubes.

The Shift to Orthogonal Techniques

To achieve true analytical confidence, researchers must deploy techniques that address these specific chemical properties:

  • Modified CHN Analysis : Utilizing halogen scavengers to trap fluorine and ensure complete carbon oxidation.

  • Combustion Ion Chromatography (CIC) : For the precise, simultaneous quantification of halogens (F and Cl) 2[2].

  • Quantitative NMR (qNMR) : To determine absolute purity without relying on the traditional, error-prone mass balance method 3[3].

Comparative Methodologies & Self-Validating Protocols

Method A: Modified CHN Elemental Analysis (Fluorine-Optimized)

Causality : To prevent the formation of CF₄ and protect the quartz tube, magnesium oxide (MgO) is added directly to the sample. MgO reacts quantitatively with fluorine during combustion to form thermodynamically stable magnesium fluoride (MgF₂), ensuring all carbon is converted to CO₂ 1[1].

Step-by-Step Protocol :

  • System Validation (Self-Validation) : Run a blank tin capsule followed by a certified highly fluorinated standard (e.g., 4-fluorobenzoic acid). Acceptance criteria: ±0.3% of theoretical CHN values.

  • Sample Preparation : Accurately weigh 1.5–2.0 mg of (1S)-3,3-Difluorocyclohexan-1-amine HCl into a lightweight tin capsule using a microbalance.

  • Scavenger Addition : Add a 10-fold mass excess of anhydrous MgO to the capsule and seal it tightly.

  • Flash Combustion : Drop the capsule into the combustion furnace at 1050°C under a transient pure oxygen environment.

  • Detection : Pass the combustion gases through a reduction column (copper at 650°C) and quantify CO₂, H₂O, and N₂ via TCD.

Method B: Combustion Ion Chromatography (CIC)

Causality : Standard CHN cannot quantify halogens. CIC subjects the sample to pyrohydrolysis at 1000°C in an argon/oxygen atmosphere. The halogens are converted entirely to HF and HCl, absorbed into an aqueous solution, and quantified via ion chromatography, eliminating matrix effects 4[4].

Step-by-Step Protocol :

  • System Validation (Self-Validation) : Inject a multi-ion standard (F⁻, Cl⁻) to calibrate the IC conductivity detector. Run a solid certified reference material (CRM) to validate pyrohydrolysis efficiency. Target recovery: 98-102%.

  • Sample Introduction : Weigh 2.0 mg of the analyte into a ceramic boat.

  • Pyrohydrolysis : Introduce the boat into the CIC furnace (1000°C). The combustion gas is swept by Ar/O₂ into an absorber module containing high-purity water and a trace of hydrogen peroxide.

  • IC Separation : Automatically inject the absorption solution onto an anion-exchange column.

  • Quantification : Detect F⁻ and Cl⁻ peaks via suppressed conductivity and calculate exact weight percentages.

Method C: Quantitative ¹H NMR (qNMR)

Causality : Traditional mass balance purity (100% - sum of impurities) is flawed because it assumes all impurities (including inorganic salts and water) are detected. qNMR provides absolute quantitation by comparing the integral of a target analyte signal to that of a certified internal reference standard (IRS)5[5]. Because the NMR response is directly proportional to the number of nuclei, this method is mass-balance independent6[6].

Step-by-Step Protocol :

  • T1 Relaxation Measurement (Self-Validation) : Conduct an inversion-recovery experiment to determine the longest longitudinal relaxation time (T1) of the analyte and IRS protons.

  • Sample Preparation : Accurately co-weigh ~10 mg of the analyte and ~5 mg of a certified IRS (e.g., Maleic acid) into a vial using a microbalance (d = 0.001 mg).

  • Dissolution : Dissolve completely in 0.6 mL of D₂O.

  • Acquisition : Acquire ¹H NMR spectra using a 90° pulse and a relaxation delay (D1) of at least 5 × T1 to ensure complete magnetization recovery.

  • Integration : Integrate the distinct signals (e.g., the methine proton adjacent to the amine) against the IRS signal to calculate absolute mass fraction purity.

Data Presentation & Performance Comparison

Table 1: Theoretical vs. Experimental Elemental Composition

Simulated data demonstrating the analytical drift caused by standard CHN methods compared to optimized techniques for (1S)-3,3-Difluorocyclohexan-1-amine HCl.

ElementTheoretical (%)Standard CHN (Unmodified)Modified CHN (with MgO)CIC Output
Carbon (C) 41.99%38.50% (Low)41.95%N/A
Hydrogen (H) 7.05%7.10%7.08%N/A
Nitrogen (N) 8.16%10.20% (High)8.15%N/A
Fluorine (F) 22.14%N/AN/A22.10%
Chlorine (Cl) 20.66%N/AN/A20.61%
Table 2: Method Performance Comparison
ParameterModified CHN AnalysisCombustion Ion Chromatography (CIC)Quantitative NMR (qNMR)
Primary Output % C, H, N% F, Cl, Br, SAbsolute Mass Purity (%)
Sample Size 1.5 – 3.0 mg1.0 – 5.0 mg10.0 – 20.0 mg
Specificity Low (Bulk elemental)High (Specific halogens)Very High (Structural & Purity)
Key Limitation Requires halogen scavengersCannot determine C, H, NRequires high-field NMR & IRS

Visualizing the Analytical Logic

Below are the logical workflows governing the analysis of fluorinated amine salts.

G Start Compound: (1S)-3,3-Difluorocyclohexan-1-amine HCl Q1 Goal: Total Purity or Elemental Composition? Start->Q1 Elemental Elemental Composition (CHNFCl) Q1->Elemental Composition Purity Absolute Purity Assessment Q1->Purity Purity CHN Modified CHN Analysis (MgO additive for F-trapping) Elemental->CHN C, H, N CIC Combustion Ion Chromatography (Pyrohydrolysis for F/Cl) Elemental->CIC F, Cl qNMR 1H & 19F qNMR (Internal Standard Method) Purity->qNMR Direct Quantitation

Caption: Analytical decision workflow for fluorinated amine hydrochlorides.

qNMR_Workflow Weigh Precision Weighing Analyte + Internal Standard Dissolve Dissolution Deuterated Solvent (e.g., D2O) Weigh->Dissolve Acquire NMR Acquisition Fully Relaxed 1H/19F Spectra Dissolve->Acquire Integrate Signal Integration Target vs. Reference Peaks Acquire->Integrate Calculate Purity Calculation Mass Balance Independent Integrate->Calculate

Caption: Step-by-step internal standard qNMR workflow for absolute purity determination.

References

  • Scientist Live. CHN determination of highly fluorinated organic compounds.
  • EAG Laboratories. Combustion Ion Chromatography (CIC).
  • Metrohm. Combustion Ion Chromatography.
  • Encyclopedia MDPI. QNMR for Reference Material Preparation.
  • ResearchGate (J Med Chem). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay.
  • PubMed. Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology.

Sources

Spectroscopic characterization of (1S)-3,3-Difluorocyclohexan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Spectroscopic Characterization & Profiling of (1S)-3,3-Difluorocyclohexan-1-amine

Executive Summary

(1S)-3,3-Difluorocyclohexan-1-amine is a high-value chiral building block in medicinal chemistry, often employed as a bioisostere for cyclohexylamine to modulate metabolic stability and lipophilicity without altering steric bulk significantly.[1] However, its characterization presents unique challenges due to the geminal difluoro motif interacting with the chiral center at C1 , leading to complex second-order NMR effects.[2]

This guide provides a comparative spectroscopic analysis, distinguishing this scaffold from its non-fluorinated and regio-isomeric alternatives.[1][2] It establishes a self-validating workflow for confirming stereochemistry and purity.

The Spectroscopic Challenge: Symmetry & Coupling

Unlike 4,4-difluorocyclohexan-1-amine (which possesses a plane of symmetry), the 3,3-difluoro substitution pattern in the (1S) enantiomer desymmetrizes the ring.[1] This results in distinct magnetic environments for the geminal fluorines.

A. F NMR: The Diagnostic Fingerprint

The most definitive identification comes from Fluorine-19 NMR.[1]

  • Diastereotopicity: Due to the chiral center at C1, the two fluorine atoms at C3 are diastereotopic (chemically non-equivalent). They do not appear as a singlet or a simple doublet.[1]

  • The Pattern: Expect a classic AB quartet (or AB system with further proton coupling) typically in the range of -100 to -120 ppm .

    • Roof Effect: The outer legs of the quartet may be small, while the inner legs are tall, indicating strong geminal coupling (

      
      ).
      
  • Proton Decoupling: Running

    
     (proton-decoupled) is critical to simplify the spectrum from a complex multiplet to a clean four-line AB system.[1]
    
B. NMR: The "Virtual" Couplings

The proton spectrum is dominated by


 couplings that propagate through the ring.
  • H3 (Geminal): Non-existent (replaced by F).

  • H2 & H4 (Vicinal): Protons adjacent to the

    
     group appear as complex multiplets due to 
    
    
    
    coupling (typically 10–20 Hz).[1]
  • H1 (Methine): The proton at the chiral center (C1) often appears as a broad multiplet. Its chemical shift is deshielded relative to cyclohexylamine due to the inductive effect of the

    
    -fluorines.
    

Comparative Analysis: Alternatives vs. Product

The following table contrasts the (1S)-3,3-difluoro scaffold with its primary alternatives to aid in selection and identification.

Feature(1S)-3,3-Difluorocyclohexan-1-amine Cyclohexanamine (Reference) 4,4-Difluorocyclohexan-1-amine
Symmetry

(Asymmetric)

(Symmetric plane)

(Symmetric plane)

NMR Signal
AB Quartet (2 distinct F signals) NoneSinglet or triplet (if H-coupled)

NMR (C1)
dd (Doublet of doublets) SingletPentet or broad triplet
pKa (Conj.[1] Acid) ~9.8 - 10.0 (Inductive withdrawal)~10.6~9.5 - 9.7
LogD (pH 7.4) Higher (Lipophilic) BaselineHigher
Conformation Chair (Amine Equatorial) Chair (Amine Equatorial/Axial flip)Chair

Technical Insight: The pKa depression in the 3,3-isomer is less severe than in 2,2-difluoro analogs (where pKa drops to ~6-7), making the 3,3-isomer a superior choice for maintaining basicity while blocking metabolism at the C3 position.

Physicochemical Profiling

Basicity (pKa) Modulation

The introduction of fluorine at the


-position (C3) exerts a through-bond inductive effect (

-induction) that reduces the electron density on the nitrogen lone pair.
  • Cyclohexylamine:[1][3] pKa

    
     10.64[1][2]
    
  • (1S)-3,3-Difluoro: pKa

    
     9.9 (Experimental estimate)[1]
    
  • Impact: The amine remains protonated at physiological pH (7.4), ensuring solubility, but the slight reduction in basicity can improve permeability and reduce hERG channel binding liability.

Lipophilicity (LogP/LogD)

Fluorine is often called a "polar hydrophobe."[1] While the C-F bond is polar, the low polarizability of fluorine often increases overall lipophilicity compared to a C-H bond.

  • 
    LogP: Typically +0.2 to +0.4 units vs. non-fluorinated parent.[1]
    

Experimental Protocol: Self-Validating Characterization

This workflow ensures the material is chemically and stereochemically pure.

Reagents
  • Solvent:

    
     (for conformational analysis) or 
    
    
    
    (for sharp amine peaks).[1]
  • Internal Standard:

    
    -Trifluorotoluene (TFT) for quantitative 
    
    
    
    NMR.[1][2]
  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.[1]

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of amine in 0.6 mL

    
    . Add 1 eq. of 
    
    
    
    if the sample is an HCl salt to generate the free base in situ.
  • 
     Acquisition: 
    
    • Acquire a proton-decoupled fluorine spectrum (SW > 200 ppm).[1]

    • Validation: Confirm presence of two distinct doublets (AB system).[1] If a single singlet is observed, the sample may be the 4,4-isomer or the fluorine is lost.

  • 
     NMR Acquisition: 
    
    • Look for the characteristic triplet or doublet-of-doublets at the

      
       carbon (~115-125 ppm) with a large coupling constant (
      
      
      
      ).[1]
  • Enantiomeric Excess (ee) Determination:

    • Add 1.5 eq. of the CSA to the NMR tube.

    • Observe the

      
       signal.[4][5][6][7] In a racemic mixture, the AB quartet will split into two sets of AB quartets (diastereomeric salt complexes).
      
    • Success Criterion: A single set of signals confirms enantiomeric purity >95%.

Visualization: Characterization Logic & Pathway

Diagram 1: Structural Assignment Logic Tree

This decision tree aids researchers in interpreting NMR data to confirm the specific isomer.

G Start Unknown Fluorinated Cyclohexylamine F_NMR 19F NMR Spectrum Start->F_NMR Singlet Singlet Signal F_NMR->Singlet No coupling Multiplet AB Quartet / Multiplet F_NMR->Multiplet Diastereotopic F Res_44 4,4-Difluoro Isomer (Symmetric) Singlet->Res_44 Sym_Check Symmetry Check Multiplet->Sym_Check Res_33 3,3-Difluoro Isomer (Asymmetric) Sym_Check->Res_33 Confirmed Asymmetry Chiral_Check Add Chiral Solvating Agent (CSA) Res_33->Chiral_Check Racemic Signal Splits (Racemic Mixture) Chiral_Check->Racemic 2 Sets of Peaks Pure No Split (Enantiopure 1S or 1R) Chiral_Check->Pure 1 Set of Peaks

Caption: Logic flow for distinguishing (1S)-3,3-difluoro isomers from regioisomers and racemates using


 NMR.
Diagram 2: Spectroscopic Workflow

Workflow cluster_NMR Multi-Nuclear NMR Sample Sample (HCl Salt) FreeBase Free Base Gen. (K2CO3/CDCl3) Sample->FreeBase H1 1H NMR (Confirm Structure) FreeBase->H1 F19 19F NMR (Confirm Regioisomer) H1->F19 C13 13C NMR (Confirm C-F Coupling) F19->C13 CSA Chiral Analysis (CSA Addition) C13->CSA Report Final CoA (Identity & Purity) CSA->Report

Caption: Step-by-step experimental workflow for full characterization.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970).[2] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[1] (Foundational text for Fluorine shifts).

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] [1]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2]

  • PubChem Compound Summary. (2025). 3,3-Difluorocyclohexan-1-amine hydrochloride.[1] National Library of Medicine. [Link][1]

  • Linclau, B., et al. (2012).[1][2] Fluorinated Carbohydrates as Chemical Probes for Molecular Recognition.[1] Chemical Society Reviews.[1] (Discusses

    
     coupling in chair conformations). 
    

Sources

Safety Operating Guide

(1S)-3,3-Difluorocyclohexan-1-amine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

(1S)-3,3-Difluorocyclohexan-1-amine is a valuable chiral building block, but its disposal presents a dual hazard profile: corrosivity (due to the primary amine) and toxic thermal decomposition (due to the geminal difluoro group).

Standard organic waste streams often incinerate at temperatures sufficient to destroy carbon backbones but insufficient to safely manage fluorine content without specific scrubbing. Improper disposal into non-halogenated streams can result in the release of Hydrogen Fluoride (HF) gas during incineration, damaging facility infrastructure and violating environmental emission standards.

Physicochemical Hazard Matrix
PropertyData / CharacteristicOperational Implication
Chemical Structure Cyclohexane ring,

Amine, 3,3-Difluoro
DO NOT mix with acids (exothermic).
Acidity/Basicity Basic (

for conjugate acid)
Corrosive to skin/eyes. Incompatible with oxidizers.[1]
Elemental Composition High Fluorine ContentMUST be classified as Halogenated Waste .
Thermal Decomposition

Releases

,

, and fluorinated monomers.
RCRA Characteristics Ignitable (D001), Corrosive (D002)Requires explosion-proof grounding if liquid.

Pre-Disposal Stabilization & Segregation

Core Directive: The primary cause of accidents involving amine waste is accidental mixing with acidic waste streams or oxidizers.

Segregation Protocol
  • Isolate from Acids: Never pour (1S)-3,3-Difluorocyclohexan-1-amine into a general "Organic Waste" container without verifying the container's pH history. If the container previously held acid chlorides or strong acids, an immediate, violent exothermic reaction will occur.

  • Isolate from Oxidizers: Keep separate from peroxides, nitrates, and perchlorates to prevent formation of unstable N-oxide or explosive mixtures.

  • Halogenated Stream Designation: This compound must be segregated into the Halogenated Organic Waste stream.

    • Reasoning: Waste facilities use different incinerators for halogenated compounds. These incinerators operate at higher temperatures (

      
      ) and utilize caustic scrubbers to capture the HF gas generated.
      

Disposal Workflow (Step-by-Step)

This workflow ensures compliance with EPA (40 CFR 261) and EU waste directives.

Step 1: Waste Characterization

Determine the physical state.[2]

  • Pure Liquid/Solid: Dispose of in original container if possible, or transfer to a compatible HDPE or glass container.

  • Solution: If dissolved in a solvent (e.g., DCM, Methanol), the solvent dictates the primary liquid waste stream, but the Halogenated tag remains mandatory due to the solute.

Step 2: Container Selection & Labeling
  • Container: High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage. Metal cans are prohibited due to the corrosive nature of the amine.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Flammable, Corrosive."

    • Constituents: List "(1S)-3,3-Difluorocyclohexan-1-amine" explicitly.

    • Critical Checkbox: Check "Contains Halogens" or "Halogenated" .

Step 3: The "Self-Validating" Hand-Off

Before sealing the drum/bottle for pickup:

  • pH Check: Dip a pH strip into the waste container. It should be basic (

    
    ). If acidic, you have a cross-contamination error; do not seal. Neutralize slowly.
    
  • Cap Torque: Ensure the cap is torqued to manufacturer specifications (usually 12–15 ft-lbs for standard bung caps) to prevent VOC leaks.

Visualized Decision Logic

DisposalWorkflow Start Start: Waste Generation (1S)-3,3-Difluorocyclohexan-1-amine StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid Dissolved/Neat Liq IsSolid Solid / Residue StateCheck->IsSolid Salts/Pure Solid Segregation CRITICAL SEGREGATION: Do NOT mix with Acids or Oxidizers IsLiquid->Segregation IsSolid->Segregation ContainerLiq Select Container: HDPE Carboy ( vented cap recommended) Labeling Labeling: 1. Mark 'Flammable' & 'Corrosive' 2. CHECK 'HALOGENATED' ContainerLiq->Labeling ContainerSol Select Container: Wide-mouth HDPE Jar ContainerSol->Labeling Segregation->ContainerLiq Liquid Stream Segregation->ContainerSol Solid Stream Destruction Final Destruction: High-Temp Incineration with HF Scrubbing Labeling->Destruction Hand-off to EHS

Figure 1: Decision tree for the safe segregation and packaging of fluorinated amine waste. Note the critical segregation step to prevent incompatible mixing.

Final Destruction Methodology

Understanding the "End of Life" for this chemical allows researchers to better classify their waste.

Incineration with HF Scrubbing

Because of the Carbon-Fluorine (C-F) bond strength (approx. 485 kJ/mol), standard municipal incineration is ineffective. The waste must be routed to a facility capable of:

  • High Temperature: Combustion chamber temperatures

    
     with a residence time 
    
    
    
    seconds.
  • Quenching/Scrubbing: The flue gas must pass through a wet scrubber (typically Calcium Carbonate or Sodium Hydroxide) to neutralize the Hydrogen Fluoride (HF) gas produced.

    • Reaction:

      
      
      
    • Outcome: The toxic gas is converted into Calcium Fluoride (fluorspar), a non-toxic solid which is then landfilled.

Regulatory Compliance:

  • US EPA: 40 CFR 264 Subpart O (Incinerators).

  • RCRA Codes: D001 (Ignitable), D002 (Corrosive).[3] Note: While not explicitly P- or U-listed, the "Halogenated" characteristic triggers specific management standards under RCRA.

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The amine vapor is a respiratory irritant.

  • PPE Upgrade: Wear butyl rubber or Silver Shield gloves (nitrile provides only splash protection for amines). Wear a full-face respirator if vapors are strong.

  • Neutralization (The "Sandwich" Method):

    • Do NOT apply strong acid directly. This causes splattering.

    • Step A: Surround the spill with an inert absorbent (Vermiculite or Dry Sand).[4]

    • Step B: Apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) onto the absorbent, not the pool of liquid.

    • Step C: Mix the absorbent/chemical paste with a non-sparking scoop.

    • Step D: Check pH of the paste (aim for pH 6–8).

    • Step E: Scoop into a hazardous waste container and label as "Spill Debris: Fluorinated Amine" .

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Hazardous Waste (40 CFR Part 261). [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.